Aurora A inhibitor-9
Description
Significance of Aurora Kinases in Cellular Regulation
Aurora kinases are a highly conserved family of serine/threonine kinases that are fundamental to the regulation of the cell cycle. dergipark.org.tr This family consists of three members in mammals: Aurora A, Aurora B, and Aurora C, all of which are key regulators of mitosis, ensuring the stability of chromosomes during cell division. dergipark.org.trresearchgate.net Their functions are critical for numerous mitotic events, including the duplication of centrosomes, condensation and separation of chromosomes, interactions between kinetochores and microtubules, formation of the mitotic spindle, and the completion of cytokinesis. dergipark.org.trresearchgate.net The proper functioning of Aurora kinases is essential for the smooth progression of the cell cycle and for the maintenance of genomic stability. dergipark.org.trfrontiersin.org
The expression and activity of Aurora kinases are tightly regulated throughout the cell cycle, with peak expression occurring during the G2 to M phase transition. dergipark.org.tr Deregulation of their activity can lead to significant errors in mitosis, such as failures in centrosome function, spindle assembly, and chromosome alignment, which can result in genetic instability. dergipark.org.trresearchgate.net Due to their critical roles, aberrant expression, gene amplification, or mutation of Aurora kinases are frequently observed in various human cancers. dergipark.org.trnih.gov This has established them as oncogenes and significant targets for the development of cancer therapies. dergipark.org.trnih.govwikipedia.org
Overview of Aurora Kinase A in Mitotic Fidelity and Beyond
Aurora Kinase A (AURKA) is a pivotal regulator of mitotic events, with its activity being precisely controlled both temporally and spatially. nih.gov Its functions span from the late S-phase through the M-phase of the cell cycle. dergipark.org.tr Key roles of AURKA include overseeing centrosome maturation and separation, the formation of a bipolar spindle, and ensuring proper chromosome alignment during metaphase. dergipark.org.trnih.gov It is also involved in mitotic entry and exit, as well as cytokinesis. dergipark.org.trfrontiersin.org AURKA's localization at the spindle poles is crucial for these functions, where it helps to organize the mitotic spindle. frontiersin.orgfrontiersin.org
The activity of AURKA is dependent on its phosphorylation at Threonine 288 within its activation loop. frontiersin.org This activation is facilitated by co-factors such as TPX2 and Ajuba. nih.govtandfonline.com Beyond its well-established mitotic functions, recent research has uncovered non-mitotic roles for AURKA, including involvement in neurite elongation and ciliary resorption. nih.gov Overexpression of AURKA is a common feature in many cancers and is associated with aneuploidy and defective mitotic spindles. nih.govnih.gov It can also contribute to tumorigenesis by interacting with and inhibiting tumor suppressor proteins like p53. frontiersin.orgnih.gov
Evolution of Aurora Kinase A Inhibitors as Research Tools
The discovery of the role of Aurora kinases in cell cycle regulation and their frequent dysregulation in cancer spurred the development of small molecule inhibitors. nih.govwikipedia.org These inhibitors have become invaluable as research tools to probe the specific functions of Aurora kinases and as potential therapeutic agents. ucl.ac.uk Early research focused on developing compounds that could target the ATP-binding pocket of these kinases, which is highly conserved among the family members. nih.gov
The development of Aurora kinase inhibitors has seen significant progress, with numerous compounds advancing through preclinical and clinical stages. nih.govnih.gov These inhibitors vary in their specificity, with some targeting Aurora A specifically, others targeting Aurora B, and some acting as dual inhibitors of both. nih.gov The inhibition of Aurora A typically leads to defects in mitotic spindle assembly, resulting in a temporary mitotic arrest followed by apoptosis. frontiersin.org This is distinct from the effects of Aurora B inhibition, which often causes endoreduplication and polyploidy. frontiersin.orgnih.gov The evolution of these inhibitors continues, with ongoing efforts to improve their potency, selectivity, and "drug-like" properties. ucl.ac.uk
Contextualizing Aurora A Inhibitor-9 (Compound 9d) within the Inhibitor Landscape
This compound, also identified as compound 9d, is a notable compound within the landscape of Aurora kinase inhibitors. medchemexpress.commedchemexpress.eu It is characterized as a potent dual inhibitor of both Aurora A and Aurora B kinases. medchemexpress.commedchemexpress.eu The development of such dual inhibitors is a significant area of research, as targeting both kinases may offer a different therapeutic window compared to selective inhibitors.
Compound 9d emerged from the optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives. acs.org This research aimed to identify potent Aurora kinase inhibitors with favorable kinase inhibition profiles against other anticancer targets. acs.orgresearchgate.net In addition to its potent inhibition of Aurora kinases, compound 9d has been shown to inhibit other protein kinases relevant to cancer, such as ABL, RET, TRKA, and FGFR1, in the nanomolar range. researchgate.net Its broad-spectrum anti-proliferative activity and efficacy in in vivo tumor models have positioned it as a compound of interest for further development. medchemexpress.comacs.org
Research Findings for this compound (Compound 9d)
| Attribute | Finding | Source |
| Target(s) | Dual inhibitor of Aurora A and Aurora B | medchemexpress.commedchemexpress.eu |
| IC50 (Aurora A) | 0.093 µM | medchemexpress.commedchemexpress.eu |
| IC50 (Aurora B) | 0.09 µM | medchemexpress.com |
| Chemical Class | 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative | acs.org |
| Additional Kinase Targets | ABL, RET, TRKA, FGFR1 (nanomolar range) | researchgate.net |
| Reported Activity | Broad spectrum anti-proliferative activity | medchemexpress.com |
Properties
Molecular Formula |
C24H21N5O3S |
|---|---|
Molecular Weight |
459.524 |
IUPAC Name |
6-((4-((Z)-((Z)-2-((4-Ethylphenyl)imino)-3-methyl-4-oxothiazolidin-5-ylidene)methyl)pyridin-2-yl)amino)nicotinic acid |
InChI |
InChI=1S/C24H21N5O3S/c1-3-15-4-7-18(8-5-15)27-24-29(2)22(30)19(33-24)12-16-10-11-25-21(13-16)28-20-9-6-17(14-26-20)23(31)32/h4-14H,3H2,1-2H3,(H,31,32)(H,25,26,28)/b19-12-,27-24- |
InChI Key |
ZJQWORQRPDYKRS-KGQWDEOMSA-N |
SMILES |
O=C(O)C1=CN=C(NC2=NC=CC(/C=C(S/C(N3C)=N\C4=CC=C(CC)C=C4)/C3=O)=C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aurora A inhibitor-9; Aurora A inhibitor 9; Aurora-A-inhibitor-9 |
Origin of Product |
United States |
Molecular Mechanisms of Aurora a Inhibitor 9 Action
ATP-Competitive Inhibition of Aurora A Kinase Activity
Aurora A inhibitor-9 functions primarily as an ATP-competitive inhibitor, meaning it binds to the same site on the Aurora A kinase that ATP, the enzyme's natural substrate, would normally occupy. This direct competition prevents the kinase from carrying out its function of transferring phosphate (B84403) groups to its target proteins, a process essential for mitotic progression.
Specificity of this compound for Aurora A versus Aurora B/C
A critical aspect of any targeted therapy is its specificity. The Aurora kinase family in humans consists of three members: Aurora A, Aurora B, and Aurora C. frontiersin.org While Aurora A is primarily involved in centrosome maturation and spindle assembly, Aurora B plays a key role in chromosome segregation and cytokinesis. scbt.comaacrjournals.org Aurora C's functions are less defined but are thought to overlap with Aurora B, particularly in meiosis. nih.gov
Research has focused on quantifying the selectivity of various inhibitors. For example, some compounds exhibit over 1,000-fold greater affinity for Aurora B than for Aurora A. mdpi.com The table below summarizes the selectivity profiles of several known Aurora kinase inhibitors, highlighting the ongoing efforts to achieve isoform-specific inhibition.
| Inhibitor | Target(s) | IC50 Aurora A (nM) | IC50 Aurora B (nM) | IC50 Aurora C (nM) | Selectivity Notes |
| Alisertib (B1683940) (MLN8237) | Aurora A | 1.2 | 396.5 | - | Selective for Aurora A. frontiersin.org |
| AZD1152-HQPA | Aurora B | - | 0.37 | - | Highly selective for Aurora B. mdpi.commedchemexpress.com |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 | 18 | 4.6 | Pan-Aurora inhibitor. mdpi.commedchemexpress.com |
| GSK1070916 | Aurora B/C | - | 0.38 | 1.5 | >250-fold selective for Aurora B over Aurora A. mdpi.com |
| SNS-314 | Pan-Aurora | 9 | 31 | 3 | Pan-Aurora inhibitor. mdpi.com |
| AT9283 | Multi-kinase | 3 (52% inh.) | 3 (58% inh.) | - | Also inhibits JAK2, FLT-3, and ABL. frontiersin.org |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
Interactions with the ATP-Binding Pocket
The ATP-binding pocket of Aurora A kinase is a hydrophobic region that can accommodate relatively large ligands. csmres.co.uk Key interactions occur within the hinge region of the kinase (residues 210-216), which is crucial for forming the catalytic active site. csmres.co.uk Specific amino acids, such as Glu211 and Ala213, are particularly important for forming hydrogen bonds with inhibitors. csmres.co.uk Other significant residues that contribute to inhibitor binding include Lys162, Leu139, and Leu263. csmres.co.uk The design of potent and selective inhibitors often involves creating molecules that can form favorable interactions within this pocket, displacing ATP and preventing the kinase's catalytic activity. csmres.co.uk
Allosteric Modulation and Conformational Changes
Beyond direct competition with ATP, some inhibitors can induce allosteric changes in the kinase's structure. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.govcam.ac.uk This can be a more specific mode of inhibition as allosteric sites are generally less conserved than ATP-binding pockets. cam.ac.uk
Impact on Aurora A Activation Loop Phosphorylation (e.g., Thr288)
The activation of Aurora A is a multi-step process that includes the phosphorylation of a key threonine residue, Thr288, located in the activation loop. frontiersin.orgnih.gov This phosphorylation event is a hallmark of Aurora A activation. Several inhibitors have been shown to effectively block the autophosphorylation of Aurora A at Thr288. nih.govoncotarget.com For example, treatment of cells with certain inhibitors leads to a dose-dependent decrease in the levels of phospho-Thr288-Aurora A. acs.orgoncotarget.com This inhibition of activation loop phosphorylation is a direct consequence of the inhibitor occupying the ATP-binding site, thus preventing the kinase from catalyzing its own activation. nih.gov However, it is important to note that some studies suggest that Aurora A can be activated through mechanisms independent of Thr288 phosphorylation, particularly when bound to its activator protein, TPX2. nih.govfrontiersin.org
Influence on Aurora A Protein-Protein Interactions
The function of Aurora A is tightly regulated by its interactions with other proteins. These protein-protein interactions (PPIs) are critical for its proper localization and enzymatic activity.
Disruption of Aurora A-TPX2 Interaction
A key interaction for Aurora A function is its binding to the spindle assembly factor TPX2. nih.govrupress.org The interaction with TPX2 is crucial for the localization and activation of Aurora A at the mitotic spindle. rupress.orgpnas.org Disrupting the Aurora A-TPX2 interaction is an attractive therapeutic strategy as it is expected to be highly specific to Aurora A. nih.gov
Some small molecules have been developed to specifically inhibit this PPI. nih.govacs.org These inhibitors bind to a hydrophobic pocket on Aurora A that is distinct from the ATP-binding site and serves as the docking site for TPX2. nih.gov By occupying this pocket, the inhibitors prevent TPX2 from binding, which in turn leads to the mislocalization of Aurora A from the mitotic spindle and a decrease in its activity. acs.org This mechanism offers a novel approach to inhibiting Aurora A that is fundamentally different from traditional ATP-competitive inhibitors. nih.govacs.org For instance, the compound Aurkin A is an allosteric inhibitor that targets the TPX2 binding site on Aurora A. medchemexpress.combiorxiv.org
Modulation of Aurora A-FBXW7-MYCN Complex
The interaction between Aurora A kinase, the F-box/WD repeat-containing protein 7 (FBXW7), and the MYCN proto-oncogene protein is a critical regulatory axis in certain cancers, particularly MYCN-amplified neuroblastoma. Aurora A kinase plays a crucial role in stabilizing MYCN, a potent transcription factor that drives tumor growth. researchgate.netaacrjournals.org This stabilization is not dependent on the kinase's catalytic activity but rather on a direct protein-protein interaction where Aurora A functions as a scaffold, protecting MYCN from degradation. researchgate.netfrontiersin.orgfrontiersin.org
FBXW7 is the substrate recognition component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which targets MYCN for ubiquitination and subsequent proteasomal degradation. aacrjournals.orgpnas.orgnih.gov Aurora A physically binds to MYCN in a region that overlaps with or is adjacent to the FBXW7 recognition site. researchgate.netpnas.org This binding sterically hinders the efficient interaction between FBXW7 and MYCN, thereby preventing the polyubiquitination that marks MYCN for destruction. researchgate.netpnas.orgnih.gov Specifically, research has shown that Aurora A competes with the SCF-FBXW7 complex for binding to residues 61-89 of N-Myc. researchgate.netpnas.orgwhiterose.ac.uk By interfering with this process, Aurora A allows MYCN protein to accumulate to high levels, promoting oncogenesis. pnas.orgbiorxiv.org
This compound modulates this complex by inducing a conformational change in the Aurora A protein. pnas.orgresearchgate.net Certain selective Aurora A inhibitors are known to bind to the kinase and alter its three-dimensional structure. frontiersin.orgpnas.org This altered conformation is incompatible with the binding of MYCN. pnas.orgbiorxiv.org The disruption of the Aurora A/MYCN complex is a key mechanism of action for these inhibitors, independent of the inhibition of Aurora A's catalytic kinase function. frontiersin.orgpnas.orgnih.gov
The primary consequence of treatment with an inhibitor like this compound is the dissociation of the protective Aurora A-MYCN complex. frontiersin.orgpnas.orgresearchgate.net Once Aurora A is no longer bound to MYCN, the oncoprotein becomes fully accessible to the SCF-FBXW7 E3 ubiquitin ligase. frontiersin.orgnih.gov FBXW7 can then effectively recognize and mediate the polyubiquitination of MYCN, leading to its rapid degradation by the proteasome. frontiersin.orgfrontiersin.orgnih.gov This targeted destruction of MYCN protein results in decreased oncogenic signaling and can inhibit the proliferation of cancer cells dependent on high MYCN levels. aacrjournals.orgnih.gov
Data Tables
Table 1: Key Proteins in the Aurora A-MYCN Regulatory Pathway
| Protein | Primary Function in the Complex |
|---|---|
| Aurora A | Stabilizes MYCN protein through direct binding, protecting it from degradation. researchgate.netaacrjournals.orgnih.gov |
| MYCN | An oncogenic transcription factor that, when stabilized, drives cell proliferation. pnas.org |
| FBXW7 | Substrate recognition component of an E3 ubiquitin ligase that targets MYCN for proteasomal degradation. aacrjournals.orgpnas.orgnih.gov |
Table 2: Effects of this compound on the Aurora A-FBXW7-MYCN Complex
| State | Aurora A - MYCN Interaction | MYCN Accessibility to FBXW7 | Outcome for MYCN Protein |
|---|---|---|---|
| Before Inhibition | Complex is formed and stable. researchgate.netfrontiersin.org | Shielded by Aurora A. pnas.orgnih.gov | Stabilized and accumulates. researchgate.netnih.gov |
| After Inhibition | Inhibitor induces conformational change in Aurora A, disrupting the complex. pnas.orgresearchgate.net | Exposed and accessible. frontiersin.orgnih.gov | Ubiquitinated and degraded. frontiersin.orgfrontiersin.org |
Table 3: Compound Names Mentioned in Research
| Compound Name |
|---|
| Alisertib (MLN8237) |
| AT9283 |
| Barasertib |
| CCT137202 |
| CCT137690 |
| CD532 |
| MLN8054 |
| Navitoclax |
| Ribociclib |
| VE-465 |
Cellular Effects and Pathway Modulation by Aurora a Inhibitor 9
Cell Cycle Progression Alterations
Inhibition of Aurora A profoundly alters the normal progression of the cell cycle, primarily by interfering with the G2/M transition and the subsequent mitotic stages.
A primary consequence of treating cancer cells with an Aurora A inhibitor is the induction of a cell cycle arrest in the G2/M phase. nih.govnih.govaacrjournals.org This arrest is characterized by an accumulation of cells with 4N DNA content. aacrjournals.org For instance, treatment of various tumor cell lines, including HeLa, NCI-H446, and Calu6, with the Aurora A inhibitor LY3295668 resulted in a marked increase in the G2/M population. aacrjournals.org Similarly, the inhibitor MK-5108 was shown to arrest epithelial ovarian cancer stem cells and glioblastoma cells in the G2/M phase. nih.govresearchgate.net This G2/M arrest is often a prelude to other cellular fates, such as apoptosis or mitotic catastrophe. nih.govfrontiersin.orgnih.gov The mechanism underlying this arrest is linked to the disruption of key mitotic events that are dependent on Aurora A activity, preventing the cell from successfully navigating mitosis. nih.govnih.gov However, some studies suggest that this arrest can be transient. nih.govfrontiersin.org
| Cell Line/Model | Inhibitor | Key Finding | Reference |
|---|---|---|---|
| HeLa, NCI-H446, Calu6 | LY3295668 | Treatment led to an increase in G2–M DNA content, indicating mitotic arrest. | aacrjournals.org |
| Epithelial Ovarian Cancer Stem Cells | MK-5108 | A high percentage of cells were arrested in the G2/M phase after treatment. | nih.gov |
| Glioblastoma Cells | MK-5108 | Specific inhibitors induced a G2/M phase arrest, leading to an increased percentage of apoptotic cells. | researchgate.net |
| HeLa Cells | MLN8054 | Inhibition of Aurora A results in a transient spindle checkpoint-dependent mitotic arrest. | frontiersin.org |
| Neuroblastoma Models | Alisertib (MLN8237) | Combination with radiation led to G2/M arrest, exposing DNA to further damage. | nih.gov |
Despite an initial mitotic arrest, cells treated with Aurora A inhibitors can often bypass the spindle assembly checkpoint (SAC) and exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage. tandfonline.comnih.gov This process leads to the formation of multinucleated or polyploid cells. nih.govtandfonline.comnih.gov Time-lapse microscopy has demonstrated that in the presence of microtubule-perturbing agents like paclitaxel (B517696), the inhibition of Aurora A by MLN8054 significantly accelerates mitotic slippage. tandfonline.com This occurs even while SAC proteins like BubR1 remain localized to the kinetochores. tandfonline.com The resulting cells from mitotic slippage may undergo apoptosis, senescence, or continue to cycle with a grossly abnormal genome. nih.gov This bypass mechanism suggests that Aurora A is necessary for the sustained mitotic arrest induced by spindle poisons. tandfonline.com
| Cell Line/Model | Inhibitor | Key Finding | Reference |
|---|---|---|---|
| Paclitaxel-treated cells | MLN8054 | Inhibition of Aurora A accelerates mitotic slippage, leading to a multinucleated phenotype. | tandfonline.com |
| Human Lung Cancer Cells | TC-A2317 | Treated cells undergo mitotic slippage even with mitotic malfunction, leading to micronuclei or multinuclei. | nih.gov |
| HeLa cells | Aurora Kinase B Inhibitor | Inhibition of Aurora B triggered mitotic slippage, where DNA decondensation occurred without sister chromatid separation. | nih.gov |
Mitotic Spindle and Centrosome Dynamics
Aurora A is localized to the centrosome and spindle poles during mitosis, where it orchestrates the assembly of a functional bipolar spindle. biorxiv.orgnih.gov Its inhibition severely compromises these processes.
A key function of Aurora A is to regulate centrosome maturation, the process by which centrosomes recruit pericentriolar material (PCM), including γ-tubulin, to increase their microtubule-nucleating capacity as cells enter mitosis. nih.govnih.gov Inhibition of Aurora A impairs this recruitment, leading to immature centrosomes. nih.gov For example, in C. elegans embryos, depletion of the Aurora A homolog AIR-1 resulted in centrosomes that failed to accumulate normal levels of γ-tubulin and other PCM components. nih.gov Although centrosomes may separate initially, the lack of maturation due to Aurora A inhibition can cause them to collapse together after nuclear envelope breakdown, preventing proper spindle assembly. nih.gov In mammalian cells, interference with Aurora A leads to defects in centrosome separation, a critical step for establishing a bipolar spindle. nih.gov
The failure of proper centrosome maturation and separation directly leads to the formation of aberrant mitotic spindles. biorxiv.org A hallmark of Aurora A inhibition is the appearance of monopolar spindles, where chromosomes are arranged in a rosette around a single spindle pole. nih.govnih.gov This phenotype arises from a failure of the two centrosomes to separate and establish opposing poles. nih.gov In cells with supernumerary centrosomes, a common feature of cancer cells, Aurora A inhibition disrupts the mechanism of centrosome clustering, which is necessary to form a pseudo-bipolar spindle. biorxiv.org This disruption results in the formation of disorganized and multipolar spindles, leading to catastrophic mitotic events. biorxiv.org
The formation of a defective spindle apparatus inevitably leads to severe problems with chromosome alignment and segregation. nih.govnih.gov Cells treated with Aurora A inhibitors often fail to properly align their chromosomes at the metaphase plate. nih.govnih.govresearchgate.net Even if a bipolar spindle forms, the inhibition of Aurora A can lead to chromosome congression defects. nih.govresearchgate.net Consequently, as the cell attempts to proceed through mitosis, it exhibits a high frequency of chromosome segregation errors, including lagging chromosomes during anaphase and the formation of chromatin bridges in telophase. nih.govresearchgate.net These errors result in aneuploidy, a state of incorrect chromosome number, in the daughter cells. nih.govresearchgate.net The inability to properly segregate chromosomes contributes significantly to the cell death observed following Aurora A inhibition. researchgate.net
| Cell Line/Model | Inhibitor | Key Finding | Reference |
|---|---|---|---|
| DT40 cells | Aurora A knockout | Cells form bipolar spindles but fail to properly align chromosomes, leading to segregation errors and aneuploidy. | nih.gov |
| HCT-116 cells | MLN8054 | Treatment causes chromosome alignment defects, lagging chromosomes, and chromatin bridges. | researchgate.net |
| Oral Squamous Cell Carcinoma (OSCC) KB cells | VX-680 | Generated monopolar spindle structures, a typical abnormality from Aurora-A inhibition. | nih.gov |
| Cells with supernumerary centrosomes | Aurora A inhibitor | Inhibition leads to multipolar and disorganized spindles that cannot be resolved before mitotic exit. | biorxiv.org |
| Rat Spermatocytes | ZM447439 | Exhibited defects in spindle morphology and failed to align chromosomes at the metaphase plate. | vtt.fi |
Unable to Generate Article Due to Lack of Scientific Data on "Aurora A inhibitor-9"
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient information to generate the requested article on the chemical compound specifically named "this compound."
The only mentions of a compound with this name appear on the websites of chemical suppliers. Notably, the description provided is contradictory, identifying it by name as an Aurora A inhibitor but describing its biological function as a "novel small 4 integrin antagonist" for preventing colitis. This discrepancy suggests a potential mislabeling or lack of specific research on its function as an Aurora A inhibitor.
Without credible and specific scientific data, creating an article that is "thorough, informative, and scientifically accurate" as per the instructions is not possible. Proceeding would require speculation or the incorrect attribution of findings from other, distinct Aurora A inhibitors, which would violate the core principles of scientific accuracy and the specific constraints of the request.
Therefore, the article focusing solely on "this compound" as structured by the provided outline cannot be produced.
Cellular Fate Decisions
Autophagy Modulation
Inhibition of Aurora A kinase has been demonstrated to induce autophagy in various cancer cell models. This process, a catabolic mechanism involving the degradation of cellular components via lysosomes, appears to be a significant outcome of Aurora A inhibition, often occurring alongside apoptosis. Studies using the selective Aurora A inhibitor alisertib (MLN8237) have shown that it can trigger pro-autophagic effects in human osteosarcoma and gastric cancer cells. dovepress.comtandfonline.com The induction of autophagy serves as a complex cellular response, which in some contexts may protect cancer cells from the cytotoxic effects of the inhibitor. For instance, in HuH-6 human hepatoblastoma cells, the inhibition of alisertib-induced autophagy led to a significantly higher rate of apoptosis, suggesting that autophagy acts as a survival mechanism against the drug's effects. nih.gov
The molecular mechanisms underpinning this autophagic response are linked to the modulation of key signaling pathways that regulate cellular metabolism and growth. Research indicates that Aurora A inhibition affects the p38 mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathways. dovepress.comtandfonline.comnih.gov Specifically, treatment with Aurora A inhibitors has been shown to suppress the PI3K/Akt/mTOR pathway, a central regulator that normally represses autophagy. dovepress.comtandfonline.com Concurrently, activation of the 5'-adenosine monophosphate-activated protein kinase (AMPK) signaling pathway has been observed, which is a known initiator of autophagy. tandfonline.com Furthermore, there is evidence that Aurora A kinase activation can block autophagy to increase the stability of the transcriptional cofactor Yes-associated protein (YAP); therefore, inhibition of Aurora A would conversely promote autophagy. researchgate.net
Table 1: Effects of Aurora A Inhibition on Autophagy and Related Signaling Pathways
| Inhibitor | Cell Line(s) | Observed Effect on Autophagy | Modulated Signaling Pathway(s) | Reference |
|---|---|---|---|---|
| Alisertib (MLN8237) | U-2 OS, MG-63 (Osteosarcoma) | Induction of autophagy | Inhibition of p38 MAPK/PI3K/Akt/mTOR | dovepress.com |
| Alisertib (MLN8237) | AGS, NCI-N78 (Gastric Cancer) | Induction of autophagy | Inhibition of PI3K/Akt/mTOR; Activation of AMPK | tandfonline.com |
| Alisertib (MLN8237) | HuH-6 (Hepatoblastoma) | Induction of protective autophagy | Modulation of p38 MAPK | nih.gov |
| Generic Aurora A Inhibition | Lung Cancer Cells | Promotion of autophagy (inferred) | Blockage of YAP stability | researchgate.net |
Senescence Induction
A significant cellular outcome of Aurora A inhibition is the induction of premature or accelerated senescence in tumor cells. aacrjournals.orgnih.gov Senescence is a state of irreversible cell cycle arrest that can act as a potent anti-tumor mechanism. embopress.org Treatment of various human tumor cell lines with the Aurora A inhibitor MLN8054 resulted in multiple morphological and biochemical changes characteristic of a senescent phenotype. aacrjournals.orgnih.gov These markers include an enlarged and flattened cell morphology, increased vacuolization, and positive staining for senescence-associated β-galactosidase (SA-β-gal). aacrjournals.orgnih.gov
The induction of senescence by Aurora A inhibitors is closely linked to the activation of key tumor suppressor pathways. Inhibition of Aurora A kinase leads to the stabilization and/or upregulation of tumor suppressor proteins p53 and its transcriptional target, p21. aacrjournals.org Additionally, the retinoblastoma (Rb) protein, a critical regulator of the cell cycle, is found in its active, hypophosphorylated state in senescent cells following Aurora A inhibition. aacrjournals.org This response is not exclusively dependent on p53 status, as senescence has been observed in both p53 wild-type and p53-mutant melanoma cell lines treated with the Aurora A inhibitor MLN8237 (alisertib). researchgate.net Mechanistic analyses have revealed that the inhibition of Aurora kinases can induce a DNA damage response, mediated by the ATM/Chk2 pathway, which contributes to the establishment of the senescent state. embopress.org This therapy-induced senescence can also trigger a senescence-associated secretory phenotype (SASP), which involves the release of various signaling molecules that can influence the tumor microenvironment. embopress.orgresearchgate.net
Table 2: Senescence Induction by Aurora A Inhibitors in Cancer Cells
| Inhibitor | Cell Line(s) | Key Senescence Markers Observed | Associated Pathway Modulation | Reference |
|---|---|---|---|---|
| MLN8054 | HCT-116, SW480, A549, DLD-1, H460 | SA-β-gal staining, enlarged morphology, p53/p21 upregulation, hypophosphorylated pRb | Activation of p53/p21 pathway | aacrjournals.org |
| MLN8237 (Alisertib) | Hs294T, SK-Mel-2, SK-Mel-5, SK-Mel-28 (Melanoma) | SA-β-gal staining, morphological changes | Induction is independent of p53 status | researchgate.net |
| MLN8237 (Alisertib) | Hs294T Xenograft | SA-β-gal staining, 53BP1 foci (DNA damage) | ATM/Chk2 DNA damage response, NF-κB activation (SASP) | embopress.org |
Aneuploidy and Polyploidy Induction
A primary consequence of disrupting Aurora A kinase function is the failure of proper mitotic progression, which frequently results in chromosomal instability, manifesting as aneuploidy (abnormal number of chromosomes) and polyploidy (more than two complete sets of chromosomes). dovepress.com Aurora A plays a crucial role in centrosome maturation and the formation of a bipolar spindle during mitosis. dovepress.com Its inhibition leads to mitotic errors, including impaired chromosome segregation and cytokinesis failure. nih.gov
The inhibition of Aurora A can cause cells to exit mitosis without proper cell division (a process sometimes referred to as mitotic slippage), leading to the formation of large, polyploid cells with a DNA content greater than 4N. nih.gov This outcome is a hallmark effect of many Aurora kinase inhibitors. For example, the Aurora A inhibitor alisertib is known to induce significant levels of polyploidy in Diffuse Large B Cell Lymphoma cell lines. researchgate.net
The ultimate fate of the cell following Aurora A inhibition can be dependent on its genetic background, particularly the status of the p53 tumor suppressor. In cells with functional p53, mitotic defects caused by Aurora A inhibition often lead to apoptosis. nih.gov Conversely, in cells lacking functional p53, the same mitotic disruption is more likely to result in endoreduplication and the generation of polyploid cells. nih.gov While these polyploid cells may have a reduced capacity for colony formation, they can remain viable. The induction of polyploidy is therefore a critical anti-proliferative effect of Aurora A inhibitors. nih.gov
Table 3: Induction of Aneuploidy and Polyploidy by Aurora A Inhibitors
| Inhibitor | Cell Line(s) | Primary Outcome | Key Mechanistic Details | Reference |
|---|---|---|---|---|
| MK8745 | HCT116 (p53+/+ and p53-/-) | Apoptosis or Polyploidy | Outcome is p53-dependent; p53-null cells become polyploid. | nih.gov |
| Generic AURKi | HCT 116 | Polyploidy | Caused by cytokinesis failure. | nih.gov |
| AZD1152-HQPA, ZM447439 | AML cell lines | Accumulation of hyperploid cells (>4N) | Polyploid cells showed reduced but persistent colony-forming capacity. | |
| Alisertib (MLN8237) | U2932, VAL (DLBCL) | Polyploidy (8N+) | Induced through endomitosis. | researchgate.net |
| Alisertib (MLN8237) | Various cancer cells | Aneuploidy, Apoptosis, Senescence | Inhibition leads to mitotic errors. | dovepress.com |
Interaction with Dna Damage Response and Repair Pathways
Impact on DNA Double-Strand Break Repair
Based on the currently available information from the conducted searches, detailed research findings specifically demonstrating the direct impact of Aurora A inhibitor-9 (CID 134140427) on DNA double-strand break (DSB) repair pathways were not found. While Aurora A is known to be involved in the cellular response to DNA damage and can influence DNA repair mechanisms, the precise effects of its selective inhibition by this compound on DSB repair require further dedicated investigation.
Modulation of the Spindle Assembly Checkpoint (SAC)
This compound has been shown to modulate the Spindle Assembly Checkpoint (SAC) indirectly through its primary target, Aurora A. Aurora A is a critical regulator of mitotic spindle assembly and function, and its activity is essential for proper chromosome segregation and SAC function.
Research indicates that this compound locks Aurora A in an inactive conformation. This inhibitory action disrupts the binding of Aurora A to its activator protein TPX2. medchemexpress.eu The impaired interaction with TPX2 leads to a disruption of Aurora A localization at the mitotic spindle. medchemexpress.eu These effects collectively impair mitotic spindle assembly and induce defects in cell division. medchemexpress.eu The observed phenotype, characterized by cell division defects, is consistent with a modulation of processes monitored by the SAC, which ensures proper chromosome attachment to the spindle before anaphase onset. The ability of inhibitor-resistant Aurora A mutants to rescue this phenotype further supports that the observed cell division defects are a direct consequence of Aurora A inhibition by this compound. medchemexpress.eu
Cross-talk with p53 Pathway
Specific and detailed research findings explicitly describing the direct cross-talk between this compound (CID 134140427) and the p53 pathway were not identified in the conducted searches. While both Aurora A and the p53 pathway are significant in cell cycle control and the response to cellular stress, including DNA damage, the direct molecular interactions or regulatory effects of this compound on the p53 pathway have not been detailed in the provided search results.
Regulation of Aurora a Activity and Associated Protein Networks
Upstream Regulators of Aurora A
The activation of Aurora A is a multifaceted process involving phosphorylation and interactions with various protein partners. A critical step in its activation is the autophosphorylation of Threonine 288 (Thr288) within its catalytic domain. frontiersin.org However, other kinases, such as Protein Kinase A (PKA), can also phosphorylate this crucial residue. frontiersin.org
Several proteins act as allosteric activators of Aurora A, including Ajuba, Bora, protein phosphatase inhibitor-2, and nucleophosmin. frontiersin.org A key regulatory mechanism involves the targeting protein for Xenopus kinesin-like protein 2 (TPX2). frontiersin.orgoup.com In the vicinity of chromosomes, the small GTPase Ran, in its GTP-bound state, triggers the release of TPX2 from importins. frontiersin.orgportlandpress.com This allows TPX2 to bind to and activate Aurora A, a process independent of centrosomes. frontiersin.org The interaction with TPX2 not only activates Aurora A but also shields it from dephosphorylation by Protein Phosphatase 1 (PP1), effectively locking it in an active state. frontiersin.orglife-science-alliance.org However, Protein Phosphatase 6 (PP6) can specifically target the Aurora A-TPX2 complex to dephosphorylate Thr288, thus regulating its activity. frontiersin.orgrupress.org
Other upstream regulators include:
Polo-like kinase 1 (Plk1): Phosphorylation of TPX2 by Plk1 enhances its ability to activate Aurora A. frontiersin.org Furthermore, Plk1 and Aurora A exhibit a synergistic relationship, where they cooperatively activate each other to promote entry into mitosis. nih.govoncotarget.com
Src and FAK: In a non-mitotic context, the kinase Src can phosphorylate and activate Aurora A at Thr288. Aurora A, in turn, can activate Focal Adhesion Kinase (FAK), initiating cell movement. nih.govresearchgate.net
Phospholipase D2 (PLD2): PLD2 activates Aurora A, and in a positive feedback loop, Aurora A phosphorylates PLD. The product of PLD, phosphatidic acid, can directly bind to and activate Aurora A. nih.govresearchgate.net
Cep192: This centrosomal scaffolding protein is crucial for the activation of the centrosomal pool of Aurora A. It facilitates Aurora A oligomerization, leading to autophosphorylation and activation. portlandpress.com
Aurora A Substrates and Their Functional Impact
Aurora A phosphorylates a wide array of substrates, thereby orchestrating various mitotic events. The functional consequences of these phosphorylation events are diverse and critical for proper cell division. frontiersin.org
| Substrate | Phosphorylation Site(s) | Functional Impact |
| TPX2 | Ser48, Ser90, Ser94 (in Xenopus) | Controls mitotic spindle length. The interaction also protects Aurora A from degradation. frontiersin.orgnih.gov |
| TACC3 | Ser558 | Promotes microtubule stabilization and is essential for central spindle assembly. portlandpress.comnih.govfrontiersin.orgbiologists.comembopress.org This phosphorylation allows TACC3 to bind clathrin, forming a complex that stabilizes kinetochore fibers. biologists.complos.org |
| Eg5 | Undetermined functional site | While Aurora A phosphorylates the motor protein Eg5, the functional significance of this specific phosphorylation in spindle formation remains to be fully elucidated in some model systems. frontiersin.orgbiologists.complos.org However, Eg5 is crucial for centrosome separation. biologists.comcreative-diagnostics.com |
| p53 | Ser215, Ser315 | Phosphorylation by Aurora A inhibits the DNA binding and transactivation activity of the tumor suppressor p53. aacrjournals.orgtandfonline.comnih.gov This leads to the destabilization and degradation of p53, often mediated by Mdm2. pnas.orgplos.org |
INCENP, Histone H3, RacGAP
Information on the direct phosphorylation and functional impact of INCENP and RacGAP by Aurora A specifically was not prominently available in the provided search results. Aurora B, a closely related kinase, is a component of the Chromosomal Passenger Complex (CPC), which includes INCENP. oncotarget.com Aurora A is known to phosphorylate Histone H3. frontiersin.org
| Substrate | Phosphorylation Site(s) | Functional Impact |
| Histone H3 | Not specified | Implicated in the broader regulation of chromatin during mitosis. frontiersin.org |
| Substrate | Phosphorylation Site(s) | Functional Impact |
| PP1 | Not specified | Aurora A phosphorylation of PP1 is a known interaction. frontiersin.orgmolbiolcell.org PP1 also acts as an upstream regulator by dephosphorylating Aurora A. pnas.orguniprot.org |
| PLK1 | Thr210 | Aurora A, in conjunction with its cofactor Bora, activates Plk1 by phosphorylating it on Thr210. nih.govoncotarget.comtandfonline.com This activation is crucial for mitotic entry. nih.gov |
| LATS2 | Serine 83, Serine 380 | Phosphorylation of LATS2 by Aurora A is involved in regulating mitotic progression and ensuring the proper localization of LATS2. frontiersin.orgcreativebiomart.netelifesciences.orgnih.gov |
| Substrate | Phosphorylation Site(s) | Functional Impact |
| RASSF1A | Threonine 202 and/or Serine 203 | Phosphorylation of the tumor suppressor RASSF1A by Aurora A disrupts its interaction with microtubules and abolishes its ability to induce M-phase cell cycle arrest. tandfonline.commdpi.comnih.govmdpi.com RASSF1A can also act as an activator of Aurora A. nih.gov |
| WDR62 | Ser49, Thr50 | Phosphorylation of WDR62 by Aurora A decreases its binding to microtubules and is required for proper metaphase spindle regulation. mdpi.comnih.govoup.com This interaction is important for controlling brain size. nih.govfrontiersin.orgresearchgate.net |
CDC25
| Substrate | Phosphorylation Site(s) | Functional Impact |
| CDC25B | Not specified | Aurora A phosphorylates CDC25B, a phosphatase that activates cyclin-dependent kinases, thereby contributing to the regulation of cell cycle progression. frontiersin.orgmolbiolcell.org |
Feedback Loops and Regulatory Mechanisms
The activity of Aurora A kinase is tightly controlled through a series of regulatory networks involving activating proteins and antagonizing phosphatases. This intricate balance is crucial for the proper execution of mitotic events, and its disruption is a hallmark of many cancers. A key regulatory circuit involves a reciprocal feedback loop with Protein Phosphatase 1 (PP1), which ensures that Aurora A activity is confined to the appropriate time and place during cell division.
Aurora A-PP1 Feedback
The relationship between Aurora A and Protein Phosphatase 1 (PP1) is a classic example of antagonistic proteins engaged in a feedback loop to control a biological process. nih.gov PP1 functions as a major Serine/Threonine phosphatase that counteracts the kinase activity of Aurora A by dephosphorylating it, primarily at the critical Threonine-288 residue within its activation loop (T-loop). pnas.org This dephosphorylation event inactivates Aurora A, highlighting PP1's role as a negative regulator. pnas.orgaacrjournals.org
The interaction is not one-sided. Activated Aurora A can, in turn, phosphorylate PP1, leading to an inhibition of the phosphatase's activity. nih.gov This creates a feedback mechanism where Aurora A promotes its own activity by suppressing its inhibitor. nih.gov This reciprocal regulation ensures a robust, switch-like activation of Aurora A at the onset of mitosis and is critical for the proper timing of cell cycle progression. nih.govtandfonline.com The binding between Aurora A and PP1 is itself cell-cycle regulated, peaking during mitosis. nih.gov
Several proteins modulate this core feedback loop. For instance, the protein TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2) plays a crucial role in protecting Aurora A from dephosphorylation by PP1. biologists.comtandfonline.com By binding to Aurora A, TPX2 shields the phosphorylated T-loop, preventing PP1 access and thereby sustaining Aurora A's active state. aacrjournals.orgtandfonline.com This protective mechanism is essential for localizing Aurora A activity to the spindle poles. aacrjournals.org Additionally, other molecules like Inhibitor-2 (I-2), a known PP1 inhibitor, can stimulate Aurora A activity, further highlighting the delicate balance between phosphorylation and dephosphorylation. pnas.org
Disruption of the Aurora A-PP1 feedback balance can lead to severe mitotic defects, including anomalous chromosome segregation, which can contribute to aneuploidy and cancer development. nih.gov The precise control exerted by this feedback loop underscores its importance as a regulatory hub in cell division.
Table 1: Key Proteins in the Aurora A-PP1 Feedback Loop
| Protein Name | Class | Primary Role in the Feedback Loop | Interaction with Aurora A | Interaction with PP1 |
| Aurora A | Serine/Threonine Kinase | Phosphorylates substrates to drive mitosis; phosphorylates and inhibits PP1. nih.gov | N/A | Phosphorylates and inhibits PP1 activity. nih.gov |
| Protein Phosphatase 1 (PP1) | Ser/Thr Phosphatase | Dephosphorylates and inactivates Aurora A by removing the phosphate (B84403) group from Thr-288. pnas.org | Is phosphorylated and inhibited by active Aurora A. nih.gov | N/A |
| TPX2 | Microtubule-Associated Protein | Activates Aurora A and protects it from PP1-mediated dephosphorylation. biologists.comtandfonline.com | Binds to Aurora A, inducing an active conformation. biologists.com | Prevents PP1 from accessing and dephosphorylating Aurora A. tandfonline.com |
| Inhibitor-2 (I-2) | PP1 Regulatory Subunit | Stimulates Aurora A activity, partly by inhibiting PP1. pnas.orgtandfonline.com | Can bind to and activate Aurora A. pnas.org | Binds to and inhibits PP1 activity. aacrjournals.org |
The compound Aurora A inhibitor-9 is identified as a potent, dual inhibitor of both Aurora A and Aurora B kinases, with IC₅₀ values of 0.093 µM and 0.09 µM, respectively. medchemexpress.com By directly inhibiting the kinase activity of Aurora A, this small molecule effectively interrupts the phosphorylation cascade that Aurora A initiates. This action prevents the subsequent phosphorylation and inactivation of PP1 by Aurora A, thereby disrupting the critical feedback loop from the kinase side. The inhibition leads to cell cycle arrest and has demonstrated broad anti-proliferative effects. medchemexpress.comjacobiopharma.com
Table 2: Research Findings on Aurora A Regulation by PP1
| Finding | Key Proteins Involved | Implication for Cell Cycle Control | Reference |
| PP1 negatively regulates Aurora A by dephosphorylating its T-loop (Thr-288). | Aurora A, PP1 | This action inactivates Aurora A, acting as a crucial brake on mitotic progression. | pnas.org |
| Activated Aurora A phosphorylates and inhibits PP1 activity during mitosis. | Aurora A, PP1 | Creates a positive feedback loop that reinforces Aurora A activity for a robust mitotic entry. | nih.gov |
| TPX2 binding protects Aurora A from dephosphorylation by PP1. | Aurora A, PP1, TPX2 | Ensures sustained and localized Aurora A activity at the spindle poles. | biologists.comtandfonline.com |
| The interaction between Aurora A and PP1 is cell cycle-dependent, peaking at mitosis. | Aurora A, PP1 | Highlights the temporal regulation of this feedback mechanism to ensure it is active only during mitosis. | nih.gov |
| The kinetochore motor CENP-E binds PP1, and this binding is disrupted by Aurora A phosphorylation. | Aurora A, PP1, CENP-E | Illustrates a mechanism for regulating chromosome congression via an Aurora/PP1 phosphorylation switch. | nih.govnih.gov |
Mechanisms of Cellular Response and Resistance to Aurora a Inhibitor 9
Molecular Mechanisms of Acquired Resistance
Acquired resistance to Aurora A inhibitors emerges through several key mechanisms that allow cancer cells to survive and proliferate despite treatment.
A primary mechanism of acquired resistance to kinase inhibitors involves mutations within the kinase domain of the target protein, which can prevent or reduce the binding affinity of the inhibitor. plos.org For Aurora kinase inhibitors, point mutations in the ATP-binding pocket of both Aurora A and Aurora B kinases have been identified as a resistance mechanism. researchgate.netresearchgate.net For instance, in vitro studies have identified specific point mutations in colorectal cancer cell lines that confer resistance to the Aurora kinase inhibitor ZM447439. plos.org Similarly, a G160E substitution in the kinase domain of Aurora B has been shown to mediate resistance by impairing drug binding. plos.org While specific mutations conferring resistance to Aurora A inhibitor-9 have not been detailed in published literature, it is a well-established mechanism for this class of drugs. plos.orgresearchgate.net
A significant factor in acquired drug resistance is the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. frontiersin.org Overexpression of ABCB1 (P-glycoprotein) is a prominent mechanism that leads to multidrug resistance by actively transporting a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and therapeutic effect. frontiersin.orgresearchgate.net Several Aurora kinase inhibitors, including VX-680 and GSK-1070916, have been identified as substrates of ABCB1. frontiersin.orgresearchgate.net The overexpression of this transporter can significantly diminish the anticancer efficacy of these inhibitors, a resistance mechanism that can often be reversed by the co-administration of an ABCB1 inhibitor. frontiersin.org
| Drug Efflux Pump | Associated Aurora Kinase Inhibitors | Effect on Resistance | Reference |
| ABCB1 (P-glycoprotein) | VX-680, GSK-1070916, Barasertib, ZM447439 | Increased efflux of the inhibitor, leading to reduced intracellular concentration and decreased efficacy. | frontiersin.orgresearchgate.net |
Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that bypass the inhibited target. nih.govmdpi.com In the context of Aurora A inhibition, the activation of bypass signaling, such as the EGFR pathway, has been observed. nih.govfrontiersin.org This can occur when EGFR inhibition leads to the activation of Aurora A, and conversely, inhibition of Aurora A can be countered by the activation of EGFR signaling. nih.gov This reciprocal activation highlights a mechanism where tumor cells can adapt to the pressure of a single targeted agent by rerouting signaling through parallel pathways to maintain proliferation and survival. nih.govmdpi.com
The oncogenes MYC and FOXM1 play a crucial role in the development of resistance to Aurora A inhibitors.
MYC: The MYC family of oncogenes is frequently deregulated in cancer and has been linked to sensitivity and resistance to Aurora A inhibitors. nih.govamegroups.org Aurora A can stabilize the MYC protein, and in MYC-driven tumors, there can be a synthetic lethal relationship with Aurora A inhibition. nih.govaacrjournals.org However, the overexpression of MYC can also contribute to resistance to certain therapies. ashpublications.org In colorectal tumors, for example, the continued association of the Myc/Max complex with the Aurora-A promoter due to high MYC expression can lead to overexpression of Aurora A and subsequent drug resistance. ashpublications.org
FOXM1: The transcription factor FOXM1 is another key player in resistance. Aurora A can stabilize FOXM1, and this interaction is implicated in resistance to taxanes in triple-negative breast cancer. plos.orgnih.gov Nuclear Aurora A can also recruit FOXM1 as a co-factor, driving a positive feedback loop that promotes tumorigenesis. nih.gov The combination of Aurora A and FOXM1 inhibitors has been shown to synergistically suppress the self-renewal of cancer stem cells. nih.gov
| Oncogene | Mechanism of Resistance | Therapeutic Implication | Reference |
| MYC | Overexpression can lead to continued Aurora A expression, promoting resistance. | Targeting the MYC pathway in conjunction with Aurora A inhibition may be a viable strategy. | nih.govashpublications.org |
| FOXM1 | Stabilization by Aurora A and participation in a positive feedback loop enhances tumorigenesis and resistance. | Combined inhibition of Aurora A and FOXM1 shows synergistic effects. | nih.govplos.orgnih.gov |
The tumor suppressor protein p53 is a critical determinant of cellular fate in response to Aurora A inhibition. The status of p53 can influence whether a cell undergoes apoptosis or enters a state of senescence. oncotarget.comaacrjournals.org
In p53 wild-type cells, inhibition of Aurora A can lead to the stabilization and activation of p53, resulting in apoptosis. oncotarget.comnih.gov Conversely, in cells with mutated or deficient p53, Aurora A inhibition may induce mitotic slippage and endoreduplication, leading to a senescent state rather than cell death. oncotarget.comaacrjournals.orgaacrjournals.org This suggests that cancer cells lacking functional p53 may be more resistant to the apoptotic effects of Aurora A inhibitors. oncotarget.com The interaction is complex, as Aurora A itself can phosphorylate and inactivate p53, creating a feedback loop that influences therapeutic response. oncotarget.comaacrjournals.org
Intrinsic Cellular Factors Influencing Sensitivity
Beyond acquired resistance, the inherent characteristics of cancer cells can influence their initial sensitivity to Aurora A inhibitors. The genetic background of a tumor, including the status of key tumor suppressor genes and the expression levels of various proteins, can predict the response to this class of drugs.
For instance, the loss of the retinoblastoma (RB1) tumor suppressor gene has been shown to render some cancer cells, such as small cell lung cancer, more sensitive to Aurora B inhibitors, a closely related kinase family. tandfonline.com This suggests that the RB pathway status may also influence sensitivity to Aurora A inhibitors. Furthermore, high expression of the anti-apoptotic protein BCL2 has been identified as a predictive marker of resistance to Aurora B inhibitors in small cell lung cancer. tandfonline.com Another intrinsic factor is the expression of the chromodomain helicase DNA-binding protein 1 (CHD1), where high expression has been associated with increased sensitivity to Aurora A inhibitors. nih.gov These findings underscore the importance of the cellular context in determining the efficacy of Aurora A-targeted therapies.
Strategies to Overcome Resistance in Preclinical Models
Resistance to this compound, a selective antagonist of Aurora A kinase, presents a significant challenge in its therapeutic application. Preclinical research has focused on identifying and testing strategies to overcome both intrinsic and acquired resistance. These approaches primarily involve combination therapies designed to target resistance mechanisms, such as the activation of bypass signaling pathways or the failure to induce robust apoptosis.
One of the key mechanisms of resistance to Aurora A inhibition is the upregulation of compensatory signaling pathways, notably the PI3K/Akt/mTOR pathway. nih.gov Inhibition of Aurora A can lead to an increase in the phosphorylation of key mTOR pathway effectors, thereby promoting cell survival and mitigating the cytotoxic effects of the inhibitor. nih.govnih.gov
Another avenue of resistance involves the cellular response to mitotic arrest. While sensitive cells undergo apoptosis following treatment with an Aurora A inhibitor, resistant cells may enter a state of senescence, a form of permanent growth arrest from which they can potentially recover or secrete factors that promote the growth of neighboring cancer cells. nih.gov The status of the p53 tumor suppressor protein also plays a crucial role; in some models, functional p53 is necessary for the induction of apoptosis by Aurora A inhibitors. nih.gov
To counteract these resistance mechanisms, several combination strategies have been explored in preclinical models, demonstrating synergistic or additive antitumor effects. These include combining this compound with cytotoxic chemotherapies like taxanes, targeted agents such as histone deacetylase (HDAC) inhibitors and mTOR inhibitors, and immune checkpoint inhibitors.
Combination with Taxanes
Taxanes, such as paclitaxel (B517696) and docetaxel (B913), are microtubule-stabilizing agents that also disrupt mitosis. Combining this compound with taxanes has shown synergistic enhancement of antitumor activity in preclinical models of triple-negative breast cancer and other solid tumors. frontiersin.orgnih.gov This combination can lead to prolonged tumor growth delay and, in some instances, complete tumor responses. frontiersin.org The rationale for this combination lies in the complementary disruption of mitotic processes, where Aurora A inhibition can sensitize cancer cells to the effects of taxanes. aacrjournals.org
Table 1: Preclinical Efficacy of this compound in Combination with Taxanes This table is interactive. Click on the headers to sort.
| Combination Agent | Cancer Model | Key Preclinical Findings | Outcome | Reference(s) |
|---|---|---|---|---|
| Paclitaxel | Triple-Negative Breast Cancer (Xenograft) | Additive and synergistic antitumor activity, prolonged tumor growth delay. | Synergistic | frontiersin.orgnih.gov |
| Docetaxel | Triple-Negative Breast Cancer (Xenograft) | Additive and synergistic antitumor activity, some durable complete responses. | Synergistic | frontiersin.org |
| Paclitaxel | Recurrent Ovarian Cancer | Improved progression-free survival in a randomized clinical trial based on preclinical synergy. | Additive/Synergistic | nih.gov |
Combination with Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors represent another class of drugs that have shown synergy with Aurora A inhibitors. Preclinical data indicate that HDAC inhibitors can reduce the expression of Aurora A, leading to G2/M cell cycle arrest and apoptosis. frontiersin.org The combination of this compound with the HDAC inhibitor romidepsin (B612169) has demonstrated synergistic antitumor activity in models of T-cell lymphoma. mdedge.comaacrjournals.orgaacrjournals.org This synergy is thought to be mediated, in part, by profound cytokinesis failure. aacrjournals.orgaacrjournals.org Similarly, combination with the HDAC inhibitor vorinostat (B1683920) has shown enhanced cell death in various lymphoma cell lines. nih.gov
Table 2: Preclinical Synergy of this compound with HDAC Inhibitors This table is interactive. Click on the headers to sort.
| Combination Agent | Cancer Model | Key Preclinical Findings | Outcome | Reference(s) |
|---|---|---|---|---|
| Romidepsin | T-cell Lymphoma (In vitro, Xenograft) | Synergistic cytotoxicity, mediated by cytokinesis failure. | Synergistic | mdedge.comaacrjournals.orgaacrjournals.org |
| Vorinostat | Lymphoma (Cell lines) | Enhanced cell death via reactivation of pro-apoptotic genes. | Synergistic | nih.gov |
| Romidepsin | Aggressive B-cell and T-cell Lymphomas | Combination was found to be a safe regimen in a phase 1 trial based on preclinical rationale. | Synergistic | haematologica.org |
Combination with mTOR Inhibitors
Given that upregulation of the PI3K/Akt/mTOR pathway is a mechanism of resistance to Aurora A inhibition, dual targeting of Aurora A and mTOR is a rational strategy. nih.govnih.gov Preclinical studies in triple-negative breast cancer models, including those with acquired resistance to this compound, have shown that combining it with an mTOR inhibitor like TAK-228 (Sapanisertib) results in significant tumor growth inhibition and increased apoptosis. nih.govresearchgate.net The combination effectively counteracts the resistance mediated by the mTOR pathway. nih.gov In vivo studies have confirmed that this dual inhibition leads to a greater reduction in tumor growth than either agent alone. nih.govnih.gov
Table 3: Preclinical Performance of this compound Combined with mTOR Inhibitors This table is interactive. Click on the headers to sort.
| Combination Agent | Cancer Model | Key Preclinical Findings | Tumor Growth Inhibition (TGI) vs. Vehicle | Reference(s) |
|---|---|---|---|---|
| TAK-228 (Sapanisertib) | Alisertib-Resistant TNBC (PDX Model 1) | Significant decrease in tumor volume compared to single agents. | Combination: 94.3%; this compound alone: 35.1%; TAK-228 alone: 54.5% | nih.govresearchgate.net |
| TAK-228 (Sapanisertib) | Alisertib-Resistant TNBC (PDX Model 2) | Significant tumor growth inhibition. | Combination: 77.3%; this compound alone: 51.7%; TAK-228 alone: 30.7% | nih.gov |
| Rapamycin (B549165) | Triple-Negative Breast Cancer (Xenograft) | Significantly suppressed tumor growth more than single-agent treatment. | Statistically significant improvement over monotherapy. | nih.gov |
Other Combination Strategies
Further preclinical investigations have explored combining this compound with other targeted therapies. In models of KRAS-mutant lung cancer, Aurora A inhibition has been shown to overcome resistance to KRAS G12C inhibitors. haematologica.org Additionally, in human papillomavirus (HPV)-driven cancers, inhibition of Aurora A can lead to immunogenic cell death, providing a rationale for combination with immune checkpoint inhibitors like pembrolizumab, which has shown promise in prolonging stable disease in heavily pretreated patients. aacrjournals.org
These preclinical findings underscore the potential of combination therapies to overcome resistance to this compound, improve therapeutic efficacy, and expand its clinical utility across a range of malignancies.
Synergistic Mechanistic Interactions with Aurora a Inhibitor 9
Combination with Microtubule-Targeting Agents (e.g., Taxanes)
The combination of Aurora A inhibitors with microtubule-targeting agents, such as taxanes (e.g., paclitaxel (B517696) and docetaxel), has demonstrated significant synergistic effects in preclinical models. nih.govnih.govaacrjournals.org Taxanes function by stabilizing microtubules, which leads to the activation of the spindle assembly checkpoint (SAC), causing mitotic arrest and subsequent cell death. nih.govoncotarget.com Aurora A kinase is essential for proper spindle assembly and function. nih.gov
Inhibition of Aurora A can disrupt these processes, and when combined with a taxane, it can lead to an enhanced anti-tumor effect. aacrjournals.orgnih.gov Overexpression of Aurora A has been linked to resistance to paclitaxel, and conversely, the inhibition of Aurora A can sensitize tumor cells to taxanes. aacrjournals.org For instance, the combination of the Aurora A inhibitor MK-5108 with docetaxel (B913) has been shown to enhance the induction of cell death in cancer cell lines. aacrjournals.org Similarly, the pan-Aurora inhibitor VE-465 synergizes with paclitaxel to induce apoptosis in ovarian cancer cells, particularly at low doses specific to Aurora-A inhibition. nih.gov This suggests that a combination therapy approach may allow for the use of lower, less toxic doses of each agent while achieving a greater therapeutic outcome. nih.gov
The synergistic effect is thought to arise from the dual assault on mitotic progression. While taxanes disrupt microtubule dynamics, Aurora A inhibition further compromises the integrity of the mitotic spindle, leading to catastrophic mitotic errors and enhanced apoptosis. nih.govnih.gov
Table 1: Preclinical Findings on the Synergy of Aurora A Inhibitors with Taxanes
| Aurora A Inhibitor | Combination Agent | Cancer Model | Key Finding | Reference |
|---|---|---|---|---|
| MK-5108 | Docetaxel | HeLa-S3, ES-2 cells | Enhanced growth inhibition and cell death induction. | aacrjournals.org |
| VE-465 | Paclitaxel | Ovarian cancer cells | Synergistic induction of apoptosis, especially at low, Aurora-A specific doses. | nih.gov |
| siRNA against AURKA | Paclitaxel | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Synergistic cytotoxic potential and induction of apoptosis. | nih.gov |
Co-targeting with Cell Cycle Regulators (e.g., CDK inhibitors)
The cell cycle is a tightly regulated process involving multiple kinases, including Aurora kinases and cyclin-dependent kinases (CDKs). tandfonline.com Given their distinct but complementary roles in cell cycle progression, the co-targeting of Aurora A and CDKs presents a rational combination strategy. Some compounds, like JNJ-7706621, have been developed as dual inhibitors of both Aurora kinases and CDKs. plos.org
Research on a compound identified as "9d" indicates it possesses potent dual inhibitory effects on both Aurora A and CDK-6. tandfonline.com This dual activity within a single molecule suggests a built-in synergistic potential. By simultaneously inhibiting Aurora A, a key regulator of mitosis, and CDK6, which is crucial for the G1-S phase transition, such a compound could induce cell cycle arrest at multiple checkpoints, leading to a more profound anti-proliferative effect.
Combinatorial Approaches with Signal Transduction Inhibitors
mTOR Inhibitors
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. There is growing evidence that combining Aurora A inhibitors with mTOR inhibitors can lead to synergistic anti-tumor effects. nih.govresearchgate.netaacrjournals.org The rationale for this combination is based on the observation that inhibition of one pathway can lead to the activation of the other as a resistance mechanism.
For example, in uterine leiomyosarcoma models, combining the mTOR inhibitor rapamycin (B549165) with the Aurora A inhibitor MLN8237 (Alisertib) resulted in a profound and synergistic abrogation of cancer cell growth. researchgate.net Interestingly, the sequence of administration was found to be critical, with pre-administration of MLN8237 showing the most significant effect. researchgate.net In acute myeloid leukemia (AML), Aurora kinase inhibitors can induce polyploidy, and these polyploid cells exhibit a higher level of glycolytic metabolism, making them more sensitive to mTOR inhibitors. aacrjournals.org This suggests that mTOR inhibition can effectively target the metabolic adaptations that arise in response to Aurora A inhibition, leading to enhanced cell death. aacrjournals.org
Table 2: Synergy of Aurora A Inhibitors with mTOR Inhibitors
| Aurora A Inhibitor | mTOR Inhibitor | Cancer Model | Key Finding | Reference |
|---|---|---|---|---|
| MLN8237 (Alisertib) | Rapamycin | Uterine Leiomyosarcoma | Synergistic abrogation of cell growth, with scheduling dependence. | researchgate.net |
| MK-0457/ZM 447439 | PP242 | Acute Myeloid Leukemia (AML) | mTOR inhibitors promote apoptosis in polyploid cells induced by Aurora inhibitors. | aacrjournals.org |
AKT Inhibitors
The PI3K/AKT pathway is another critical signaling cascade that promotes cell survival and proliferation. Similar to the mTOR pathway, there is a strong rationale for co-targeting Aurora A and AKT. In preclinical models of inflammatory breast cancer, the combination of a PI3K inhibitor (Buparlisib) and an Aurora A inhibitor (Alisertib) showed synergistic effects in limiting cell growth and viability. biorxiv.org A functional genomic screen had previously identified that silencing of Aurora A sensitized these cancer cells to the killing effects of the PI3K inhibitor. biorxiv.org
In colon cancer cells, the dual inhibition of Aurora A and AKT has been shown to significantly suppress proliferation. researchgate.net This combination enhances the therapeutic outcome by targeting multiple pathways simultaneously. researchgate.net The integration of Aurora A and AKT inhibitors with radiation therapy has also been shown to synergistically enhance anticancer effects by amplifying DNA damage and inducing apoptosis. researchgate.net
MEK Inhibitors
The RAS-RAF-MEK-ERK (MAPK) pathway is frequently mutated in various cancers and is a key driver of cell proliferation. The combination of Aurora A inhibitors and MEK inhibitors has shown synergistic anti-tumor effects, particularly in cancers with KRAS or BRAF mutations. nih.govnih.gov
In colorectal cancer models with these mutations, the combination of the Aurora A inhibitor MK-5108 and the MEK inhibitor trametinib (B1684009) resulted in a synergistic anti-tumor effect. nih.gov This combination was found to be effective regardless of the TP53 mutation status and worked by promoting cell cycle arrest. nih.gov Another study in colorectal cancer models with concomitant KRAS and PIK3CA mutations also identified increased synergistic activity with the combination of an Aurora A kinase and a MEK inhibitor. nih.gov The mechanism behind this synergy is thought to involve the complementary effects of the two classes of inhibitors on the cell cycle. While Aurora A inhibitors primarily cause a G2/M arrest, MEK inhibitors can induce a G1 arrest, and their combination can lead to a more sustained cell cycle blockade and enhanced apoptosis. auctoresonline.org
Sensitization to Radiotherapy
Radiotherapy is a cornerstone of cancer treatment that works by inducing DNA damage in cancer cells. There is substantial evidence that inhibiting Aurora A can sensitize cancer cells to the effects of radiation. nih.govemjreviews.com The cell cycle phase significantly influences radiosensitivity, with cells in the M-phase being the most sensitive. nih.gov
By arresting cells in the G2/M phase, Aurora A inhibitors can potentially increase the efficacy of radiotherapy. nih.gov In lung cancer cell lines, inhibition of Aurora A with MLN8237 (Alisertib) was shown to enhance radiosensitivity. nih.gov This effect was particularly pronounced in p53-competent cells, suggesting that the p53 status may influence the degree of radiosensitization. nih.gov In laryngeal cancer cells, an Aurora kinase inhibitor was shown to sensitize cells to radiotherapy, leading to significant cell death. aacrjournals.org The combination of Aurora A and AKT inhibitors with radiation has also been shown to be a promising strategy in colon cancer, leading to amplified DNA damage and apoptosis. researchgate.net However, it has also been suggested that in some contexts, Aurora A inhibition might reduce the efficacy of radiotherapy by maintaining a cell-cycle arrest that prevents cells from entering the more radiosensitive mitotic phase. medchemexpress.com
Table 3: Compounds Mentioned in this Article
| Compound Name | Target(s) |
|---|---|
| Aurora A inhibitor-9 (compound 9d) | Aurora A/B, potentially CDK6 |
| Alisertib (B1683940) (MLN8237) | Aurora A |
| MK-5108 | Aurora A |
| VE-465 | Pan-Aurora |
| AT9283 | Aurora A/B, JAK, ABL |
| JNJ-7706621 | Aurora A/B, CDKs |
| Paclitaxel | Microtubules |
| Docetaxel | Microtubules |
| Vincristine | Microtubules |
| Rapamycin | mTOR |
| Buparlisib | PI3K |
| Trametinib | MEK |
| Sapanisertib | mTOR |
| PP242 | mTOR |
| MK-0457 | Pan-Aurora |
Synthetic Lethality Strategies (e.g., RB1, ARID1A, MYC gene mutations)
A promising therapeutic strategy in oncology involves exploiting synthetic lethality, a phenomenon where the combination of two genetic alterations—such as the mutation of a tumor suppressor gene and the pharmacological inhibition of a specific enzyme—results in cell death, while either event alone is non-lethal. arvojournals.orgaacrjournals.org This approach is particularly relevant for Aurora A inhibitors, including the potent dual Aurora A/B kinase inhibitor known as this compound, as they can selectively target cancer cells harboring specific genetic vulnerabilities. medchemexpress.com Key synthetic lethal interactions have been identified between the inhibition of Aurora A kinase (AURKA) and deficiencies in several critical genes, including the Retinoblastoma 1 (RB1), AT-Rich Interaction Domain 1A (ARID1A), and MYC genes. nih.gov
RB1 Gene Mutations
A significant synthetic lethal relationship exists between the loss of the RB1 tumor suppressor gene and the inhibition of AURKA. aacrjournals.org RB1-deficient cancers, which include treatment-refractory malignancies like small-cell lung cancer and certain types of retinoblastoma, exhibit a unique dependency on AURKA for survival. arvojournals.orgaacrjournals.org
The underlying mechanism involves the spindle-assembly checkpoint (SAC), a critical cellular surveillance system that ensures proper chromosome segregation during mitosis. Loss of RB1 function leads to a "primed" or constitutively activated SAC. researchgate.netjacobiopharma.com This state creates a unique dependency on AURKA to facilitate mitotic exit and ensure cell survival. aacrjournals.orgresearchgate.net In RB1-deficient cells, the activity of AURKA is often upregulated to overcome the hyperactivated SAC. arvojournals.org Consequently, inhibiting AURKA in this context exacerbates the imbalance in microtubule dynamics, disrupts mitosis, and potently induces tumor cell death. aacrjournals.orgarvojournals.org Studies using specific AURKA inhibitors like LY3295668 have demonstrated that they can effectively kill RB1-deficient cancer cells at concentrations that have minimal impact on normal cells. aacrjournals.orgmedchemexpress.com This targeted vulnerability makes AURKA inhibition a promising strategy for RB1-deficient tumors. aacrjournals.org
ARID1A Gene Mutations
Another well-defined synthetic lethal interaction occurs between AURKA inhibition and loss-of-function mutations in the ARID1A gene. bohrium.com ARID1A is a critical component of the SWI/SNF chromatin remodeling complex and functions as a tumor suppressor. bohrium.com Its inactivation is a frequent event in a variety of cancers, including colorectal and ovarian cancers. bohrium.comfrontiersin.org
Research has revealed that ARID1A directly participates in the transcriptional repression of the AURKA gene by occupying its promoter region. bohrium.comnih.gov When ARID1A is lost, this repression is lifted, leading to enhanced transcription and overexpression of AURKA. researchgate.netbohrium.com This elevated level of AURKA creates a state of "oncogene addiction," where the cancer cells become highly dependent on AURKA signaling for their proliferation and survival. researchgate.net This dependency renders ARID1A-deficient cells selectively vulnerable to pharmacological agents that inhibit AURKA. bohrium.com Inhibition of the AURKA-CDC25C axis in these cells has been shown to cause a significant G2/M arrest, leading to apoptosis and offering a clear therapeutic rationale. bohrium.comnih.gov
MYC Gene Mutations
Amplification and overexpression of the MYC family of oncogenes (including MYC and MYCN) also create a synthetic lethal dependency on AURKA. arvojournals.orgnih.gov This interaction is crucial in several aggressive cancers, such as retinoblastoma and neuroblastoma. arvojournals.orgaacrjournals.org The mechanisms linking MYC to AURKA dependency are multifaceted.
In some contexts, such as retinoblastoma, the MYCN protein can directly bind to the AURKA gene promoter and drive its transcription. arvojournals.orgnih.govresearchgate.net This action promotes AURKA expression, making the cancer cells reliant on its function. arvojournals.orgnih.gov Therefore, inhibiting AURKA in MYCN-amplified cells is synthetically lethal. arvojournals.orgnih.gov In fact, research has shown a powerful dual synthetic lethality in retinoblastoma cells that have both RB1-deficiency and MYCN-amplification, making them exceptionally sensitive to AURKA inhibitors. arvojournals.orgarvojournals.orgnih.gov In other MYC-driven cancers, the high levels of oncogenic stress and rapid proliferation necessitate a fully functional replication stress checkpoint, a process where AURKA plays a key stabilizing role. aacrjournals.org Inhibition of AURKA in these MYC-overexpressing tumors can lead to mitotic catastrophe and cell death. aacrjournals.org
Table of Synthetic Lethality Findings for Aurora A Inhibitors
| Genetic Alteration | Cancer Type(s) | Mechanism of Synthetic Lethality | Key Findings / Referenced Inhibitor(s) |
| RB1 Loss-of-Function | Small-Cell Lung Cancer, Retinoblastoma, Triple-Negative Breast Cancer | RB1 loss leads to a hyperactivated Spindle Assembly Checkpoint (SAC), creating a critical dependency on AURKA for mitotic exit and survival. aacrjournals.orgresearchgate.netjacobiopharma.com | AURKA inhibition is selectively cytotoxic to RB1-mutant cells. aacrjournals.org Referenced inhibitors include LY3295668, Alisertib, and ENMD-2076. aacrjournals.orgarvojournals.org |
| ARID1A Loss-of-Function | Colorectal Cancer, Ovarian Cancer | ARID1A normally represses AURKA transcription. Its loss causes AURKA overexpression, leading to "oncogene addiction" and reliance on the AURKA-CDC25C axis. researchgate.netbohrium.comnih.gov | ARID1A-deficient cells are highly sensitive to AURKA inhibitors, which induce G2/M arrest and apoptosis. bohrium.comnih.gov Referenced inhibitors include Alisertib and ENMD-2076. frontiersin.org |
| MYC/MYCN Amplification | Retinoblastoma, Neuroblastoma, Medulloblastoma | MYCN binds to the AURKA promoter, increasing its expression and creating a dependency. arvojournals.orgnih.gov High MYC levels also create oncogenic stress that requires AURKA for cell cycle fidelity. aacrjournals.org | Inhibition of AURKA is synthetically lethal in MYC/MYCN-amplified tumors. arvojournals.org A strong dual synthetic lethality exists with concurrent RB1 loss. arvojournals.orgnih.gov |
Preclinical Mechanistic Investigations of Aurora a Inhibitor 9 and Analogues
In Vitro Studies in Cellular Models
In vitro studies using various cancer cell lines are crucial for understanding the direct cellular effects and mechanisms of action of Aurora A inhibitors. These studies typically involve assessing dose-dependent responses and identifying specific biomarkers indicative of target engagement and pathway modulation.
Dose-Dependent Cellular Responses (e.g., cell cycle arrest, apoptosis)
Aurora A inhibitors have been shown to induce dose-dependent cellular responses, including cell cycle arrest and apoptosis, in various cancer cell models. APIO-EE-9, described as a novel Aurora A and B antagonist, significantly decreased esophageal cancer cell growth and induced apoptosis in a dose-dependent manner, while showing no effect on normal esophageal cells nih.gov.
Other Aurora A inhibitors have demonstrated similar effects. MLN8054, a selective Aurora A inhibitor, induced an apoptotic response in HCT-116 cells in a dose-dependent manner, as evidenced by PARP and caspase-3 cleavage guidetopharmacology.org. At concentrations selective for Aurora A (≤1 μmol/L), MLN8054 induced apoptosis, while at higher concentrations (4.0 μmol/L) that also inhibit Aurora B, both Aurora A and B inhibition phenotypes were observed guidetopharmacology.org. Alisertib (B1683940) (MLN8237), another selective Aurora A inhibitor, induced G2/M cell cycle arrest in NSCLC cell lines, leading to an increased percentage of cells in G2/M and a decreased percentage in G0/G1 stages nih.gov. Alisertib also induced apoptosis in PC9 and A549 cells nih.gov. Studies with MLN8237 in soft tissue sarcomas showed that at low nanomolar doses, it induced apoptosis following Aurora A inhibition, whereas at higher micromolar doses, it induced polyploidy by inhibiting Aurora B nih.gov.
The induction of G2/M cell cycle arrest is a consistent finding with Aurora A inhibition uni.luuni.lusemanticscholar.org. This arrest is often followed by apoptosis guidetopharmacology.orguni.luuni.luamericanelements.commdpi-res.com. For instance, MLN8054 treatment of HCT116p53−/− cells led to a significant increase in the sub-G1 cell population, indicative of apoptosis, and also an increase in cells in G2-M and with more than 4N DNA content, indicating a delay in mitosis and polyploidy uni.lu.
Here is a summary of dose-dependent effects observed with some Aurora A inhibitors in preclinical in vitro studies:
| Compound | Cell Line(s) Tested | Observed Dose-Dependent Effects | Key Findings | Source |
| APIO-EE-9 | Esophageal cancer cells | Decreased cell growth, induced apoptosis | Significant decrease in growth and induction of apoptosis in cancer cells, no effect on normal cells. nih.gov | nih.gov |
| MLN8054 | HCT-116 cells, HCT116p53−/− | Apoptosis (PARP, caspase-3 cleavage), G2/M accumulation, polyploidy, increased sub-G1 population | Selective Aurora A inhibition at low doses induces apoptosis; higher doses inhibit Aurora B leading to polyploidy. guidetopharmacology.orguni.lu | guidetopharmacology.orguni.lu |
| Alisertib | NSCLC cell lines (H1703, PC9, A549, H460), Sarcoma cell lines, Colorectal cancer cell lines | G2/M cell cycle arrest, apoptosis, polyploidy (at higher doses) | Induced G2/M arrest and apoptosis; dose-dependent differential inhibition of Aurora A and B observed. nih.govnih.govsemanticscholar.org | nih.govnih.govsemanticscholar.org |
| Danusertib | EBV-transformed B-cells | Suppressed proliferation, induced apoptosis, cell cycle arrest | Dose-dependent suppression of proliferation and induction of apoptosis and cell cycle arrest. wikipedia.org | wikipedia.org |
Identification of Biomarkers of Aurora A Inhibition (e.g., pT288 Aurora A, pHisH3)
Biomarkers are essential for confirming target engagement and understanding the cellular consequences of Aurora A inhibition. Two commonly used biomarkers are the autophosphorylation of Aurora A at Threonine 288 (pT288 Aurora A) and the phosphorylation of Histone H3 at Serine 10 (pHisH3).
pT288 Aurora A is a direct marker of Aurora A kinase activity nih.govnih.govwikipedia.org. Inhibition of Aurora A by small molecules results in the inhibition of its autophosphorylation at T288 nih.govwikipedia.org. Studies with MLN8054 showed that it inhibited Aurora A autophosphorylation (pT288) in HCT116 cells nih.gov. KW-2450, another Aurora A and B inhibitor, inhibited Aurora A autophosphorylation on T288 in MDA-MB-468 cells in a dose-dependent manner nih.gov.
pHisH3 is a substrate primarily phosphorylated by Aurora B kinase, which plays a critical role in chromosome condensation and segregation nih.govnih.gov. While pHisH3 is a direct substrate of Aurora B, changes in its levels can also serve as a pharmacodynamic marker for selective Aurora A inhibition. Aurora A inhibition can lead to a delayed G2/M transition, driving an accumulation of pHisH3 through the activity of Aurora B nih.govjkchemical.com. MLN8054, at doses that selectively inhibit Aurora A, has been shown to induce an increase in the Aurora B substrate, pHisH3 guidetopharmacology.org. Conversely, inhibition of Aurora B leads to a decrease in histone H3 phosphorylation on Ser10 nih.gov. APIO-EE-9 treatment substantially reduced the downstream Aurora kinase phosphorylation of histone H3 (Ser10) nih.gov.
Other biomarkers have also been explored. Alisertib treatment in a sensitive p53 wildtype colorectal cancer cell line led to an increase in p53 and p21 semanticscholar.org. Aurora A inhibition can also induce senescence, characterized by markers such as hypophosphorylated Rb and increased levels of p53 and p21 guidetopharmacology.org.
Here is a summary of key biomarkers used in preclinical studies of Aurora A inhibitors:
| Biomarker | Target/Pathway Indicated | Role in Aurora Kinase Inhibition Studies | Compounds Studied (Examples from Results) | Source |
| pT288 Aurora A | Aurora A kinase activity (autophosphorylation) | Direct marker of Aurora A inhibition; decreased levels indicate target engagement. nih.govnih.govwikipedia.org | MLN8054, KW-2450, Alisertib, APIO-EE-9 | nih.govnih.govnih.govwikipedia.orgnih.gov |
| pHisH3 (Ser10) | Aurora B kinase activity (substrate phosphorylation) | Can indicate Aurora B inhibition (decreased levels) or selective Aurora A inhibition (increased levels due to G2/M arrest). nih.govjkchemical.com | APIO-EE-9, MLN8054, Alisertib, TAS-119 | nih.govguidetopharmacology.orgnih.govsemanticscholar.orgnih.govwikipedia.orgnih.govjkchemical.comharvard.eduguidetopharmacology.org |
| Cleaved PARP | Apoptosis | Increased levels indicate induction of apoptosis. guidetopharmacology.orgnih.govuni.lu | MLN8054, Alisertib | guidetopharmacology.orgnih.govuni.lu |
| Cleaved Caspase-3 | Apoptosis | Increased levels indicate activation of the caspase cascade in apoptosis. guidetopharmacology.orguni.luwikipedia.org | MLN8054, Danusertib | guidetopharmacology.orguni.luwikipedia.org |
| p53, p21, p27 | Cell cycle regulation, senescence, apoptosis | Upregulation can be associated with cell cycle arrest, senescence, and apoptosis upon Aurora A inhibition. guidetopharmacology.orguni.lusemanticscholar.org | MLN8054, Alisertib | guidetopharmacology.orguni.lusemanticscholar.org |
| Polyploidy | Defective cytokinesis (often due to Aurora B inhibition) | Can be induced by Aurora B inhibition or higher concentrations of dual inhibitors. nih.govsemanticscholar.orgmdpi-res.com | MLN8237 (Alisertib), AMG 900 | nih.govsemanticscholar.orgmdpi-res.com |
| G2/M Cell Cycle Arrest | Mitotic delay | A hallmark of Aurora A inhibition due to spindle assembly defects. nih.govuni.luuni.lusemanticscholar.orgnih.govwikipedia.org | MLN8054, Alisertib, MLN8237, ENMD-2076 | nih.govuni.luuni.lusemanticscholar.orgnih.govwikipedia.org |
In Vivo Mechanistic Studies in Xenograft Models
Preclinical in vivo studies, often utilizing xenograft models where human cancer cells are implanted into immunocompromised mice, are essential for evaluating the efficacy and mechanistic effects of Aurora A inhibitors in a more complex biological setting.
Pharmacodynamic Markers of Target Engagement
Pharmacodynamic (PD) markers are used in vivo to confirm that the inhibitor is reaching the tumor tissue and affecting its intended target. Similar to in vitro studies, pT288 Aurora A and pHisH3 are key PD markers in xenograft models.
Inhibition of Aurora A autophosphorylation at T288 in tumor tissue directly demonstrates target engagement by Aurora A inhibitors in vivo wikipedia.orgguidetopharmacology.org. MLN8054 treatment in HCT116 tumor tissue inhibited Aurora A autophosphorylation (pT288) guidetopharmacology.org.
Changes in pHisH3 levels in tumor tissue are also used to assess Aurora kinase inhibition in vivo wikipedia.orgjkchemical.comharvard.eduguidetopharmacology.org. MLN8054 dosing in HCT116 tumor-bearing mice resulted in an increase in pHisH3 staining over time, consistent with selective Aurora A inhibition leading to mitotic accumulation guidetopharmacology.org. TAS-119, an Aurora A selective inhibitor, also induced pHisH3 in tumors in a dose-dependent manner in nude rats with HeLa-luc xenografts harvard.edu. Mitotic index measurements, often assessed by staining for mitotic markers like pHisH3 and MPM2, coupled with the analysis of pT288 Aurora A, are useful for evaluating Aurora A activity in tumor and skin biopsies from in vivo studies wikipedia.orgguidetopharmacology.org.
Pharmacodynamic gene expression assays have also been used to determine target engagement in vivo for some Aurora A inhibitors like MK-5108 nih.govnih.gov.
Here is a summary of pharmacodynamic markers used in in vivo studies:
| Pharmacodynamic Marker | Indication | Context in In Vivo Studies | Compounds Studied (Examples from Results) | Source |
| pT288 Aurora A | Aurora A kinase activity | Direct evidence of Aurora A inhibition in tumor tissue. wikipedia.orgguidetopharmacology.org | MLN8054, Alisertib | guidetopharmacology.orgwikipedia.orgguidetopharmacology.org |
| pHisH3 | Mitotic activity, can indicate selective Aurora A or Aurora B inhibition | Increased levels can indicate mitotic accumulation due to selective Aurora A inhibition; decreased levels can indicate Aurora B inhibition. wikipedia.orgjkchemical.comharvard.eduguidetopharmacology.org | MLN8054, TAS-119, Alisertib | guidetopharmacology.orgwikipedia.orgnih.govjkchemical.comharvard.eduguidetopharmacology.org |
| Mitotic Index | Proportion of cells in mitosis | Elevated by Aurora A inhibition due to mitotic arrest. guidetopharmacology.org | MLN8054 | guidetopharmacology.org |
| Gene Expression Assays | Modulation of genes downstream of Aurora A signaling | Used to assess target engagement and pathway modulation. nih.govnih.gov | MK-5108 | nih.govnih.gov |
Molecular Changes in Tumor Microenvironment
Emerging research indicates that Aurora A inhibition can also induce molecular changes within the tumor microenvironment, influencing the interaction between tumor cells and immune cells. Studies, primarily with Alisertib, have explored these effects.
Aurora A inhibition has been shown to modulate the tumor immune microenvironment. In breast cancer models, Aurora A inhibition eliminated tumor-promoting myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while promoting the enrichment of anti-cancer T lymphocytes (active CD8+ and CD4+ T cells). This shift in the immune cell composition contributed to the observed tumor regression.
Furthermore, Aurora A inhibition can influence the expression of immune checkpoints. Alisertib has been shown to upregulate PD-L1 expression in a panel of tumor cells both in vitro and in vivo. Mechanistically, Aurora A was found to directly bind to and phosphorylate cGAS, suppressing PD-L1 expression; thus, Aurora A inhibition activated the cGAS-STING-NF-κB pathway, promoting PD-L1 expression. Studies in NSCLC cell lines also demonstrated an increase in PD-L1 and B7-H3 expression upon treatment with MLN8237 nih.gov. These changes in immune checkpoint expression may act as immune evasion mechanisms nih.gov.
The impact of Aurora A inhibition on the tumor microenvironment suggests a potential for combination therapies, particularly with immune checkpoint inhibitors. Combining Alisertib with anti-PD-L1 antibody showed synergistic efficacy in mammary tumors in immune-competent mice.
Here is a summary of molecular changes observed in the tumor microenvironment upon Aurora A inhibition:
| Molecular Change | Effect | Compound Studied (Examples from Results) | Source |
| Elimination of Tumor-Promoting Myeloid Cells | Reduced MDSCs and TAMs. | Alisertib | |
| Enrichment of Anti-Cancer T Lymphocytes | Increased active CD8+ and CD4+ T cells. | Alisertib | |
| Upregulation of PD-L1 Expression | Increased expression on tumor cells, potentially acting as an immune evasion mechanism. nih.gov | Alisertib, MLN8237 | nih.gov |
| Upregulation of B7-H3 Expression | Increased expression on tumor cells, potentially acting as an immune evasion mechanism. nih.gov | MLN8237 | nih.gov |
| Activation of cGAS-STING-NF-κB Pathway | Mediates PD-L1 upregulation upon Aurora A inhibition. | Alisertib |
Methodological Approaches in Aurora a Inhibitor Research
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are fundamental to quantifying the interaction between Aurora A inhibitors and the kinase enzyme. These techniques provide insights into the potency and mechanism of inhibition.
Kinase assays are widely used to measure the enzymatic activity of Aurora A and assess the ability of a compound to inhibit this activity. Fluorescence Resonance Energy Transfer (FRET)-based assays are a common format for high-throughput screening of kinase inhibitors. pnas.org, researchgate.net These assays typically involve a substrate peptide labeled with a FRET donor-acceptor pair. Phosphorylation of the peptide by Aurora A leads to a conformational change or cleavage that alters the FRET signal, which can be detected and quantified. Inhibitors that block Aurora A activity prevent this change in FRET, allowing for the determination of their inhibitory potency, often expressed as an IC50 value. pnas.org
Aurora kinase inhibitor-9 (compound 9d), for instance, has been characterized biochemically, demonstrating potent inhibition of both Aurora A and Aurora B. medchemexpress.com, acs.org Reported IC50 values for this compound are in the nanomolar range for both kinases. medchemexpress.com, acs.org
| Compound | Target | IC50 (µM) | Source |
| Aurora kinase inhibitor-9 (9d) | Aurora A | 0.093 | medchemexpress.com, acs.org |
| Aurora kinase inhibitor-9 (9d) | Aurora B | 0.09 | medchemexpress.com, acs.org |
TR-FRET assays have also been employed to study the conformational effects of Aurora kinase inhibitors on Aurora A, revealing how inhibitors can influence different biochemical states of the kinase. nih.gov, researchgate.net, acs.org
Assessing the selectivity of an Aurora A inhibitor across a broad panel of kinases (kinome profiling) is essential to understand potential off-target effects that could lead to undesirable side effects. Kinome profiling helps to determine how selectively an inhibitor targets Aurora A compared to other kinases. researchgate.net, frontiersin.org, nih.gov, biorxiv.org
Studies have investigated the kinome-wide selectivity of various Aurora kinase inhibitors. For a compound referred to as "compound 9" in the context of Aurora A:TPX2 interaction inhibitors, testing against 97 protein kinases showed no detectable activity against these kinases at 10 μM, suggesting high selectivity. frontiersin.org Another study examining a different compound also labeled "compound 9" (a PI3K inhibitor) reported its selectivity profile, including its activity against Aurora A and B. researchgate.net Aurora A Inhibitor I (CID 4413710), a distinct compound, has been reported to show significant selectivity for Aurora A over Aurora B. caymanchem.com, sigmaaldrich.com
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora A vs Aurora B) | Source |
| Aurora A Inhibitor I | 3.4 | 3400 | ~1000-fold | caymanchem.com, sigmaaldrich.com |
| Aurora kinase inhibitor-9 | 93 | 90 | ~1-fold | medchemexpress.com, acs.org |
These profiling efforts are critical in identifying compounds with a favorable selectivity profile for further development. biorxiv.org
Structural Biology Techniques
Structural biology techniques provide detailed information about how Aurora A inhibitors bind to the kinase, revealing the specific interactions that govern binding affinity and selectivity.
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of Aurora A in complex with an inhibitor. frontiersin.org, nih.gov, researchgate.net, nih.gov These structures visualize the binding mode of the inhibitor within the kinase domain, illustrating the key amino acid residues involved in interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. frontiersin.org, nih.gov
Crystal structures of Aurora A in complex with various inhibitors, including a compound referred to as "compound 9" that inhibits the Aurora A:TPX2 interaction, have been determined. frontiersin.org, researchgate.net For instance, PDB entries like 8C14 and 4ZTR correspond to Aurora A in complex with such inhibitors, providing valuable structural insights into their binding to the TPX2 interaction site on Aurora A. rcsb.org, frontiersin.org, researchgate.net These structures help in understanding the basis for inhibitor potency and selectivity and guide the rational design of improved inhibitors. frontiersin.org, nih.gov
Computational methods such as molecular docking and molecular dynamics (MD) simulations are complementary tools used in conjunction with experimental data to study the binding of Aurora A inhibitors. nih.gov, nih.gov, acs.org, mdpi.com, acs.org, researchgate.net, bindingdb.org, biorxiv.org, way2drug.com
Molecular docking predicts the preferred binding orientation and pose of an inhibitor within the active site or other binding pockets of Aurora A. nih.gov, acs.org, acs.org This is based on algorithms that score potential binding poses according to various energy functions. Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the inhibitor-kinase complex, providing insights into the stability of the complex, the flexibility of the binding site, and the dynamic interactions between the inhibitor and the protein. nih.gov, mdpi.com, acs.org, biorxiv.org, way2drug.com These simulations can help explain experimental observations and predict the binding free energy. nih.gov Studies utilizing these techniques have explored the binding modes of different series of Aurora A inhibitors, identifying key interaction sites within the kinase. nih.gov
Cell-Based Assays
Cell-based assays are essential for evaluating the efficacy and specificity of Aurora A inhibitors in a physiological context. These assays assess the impact of inhibitors on cellular processes regulated by Aurora A.
Cell-based assays for Aurora A inhibitors include measuring effects on cell proliferation, cell cycle progression, and phosphorylation of Aurora A substrates. pnas.org, nih.gov, aacrjournals.org, aacrjournals.org, nih.gov, researchgate.net For example, Aurora kinase inhibitor-9 (compound 9d) has shown broad spectrum anti-proliferative activity in cell-based assays. medchemexpress.com, acs.org
Inhibition of Aurora A can lead to specific cellular phenotypes, such as mitotic arrest and spindle abnormalities, which can be monitored using microscopy-based assays. frontiersin.org, aacrjournals.org, aacrjournals.org Biomarkers such as the phosphorylation status of Aurora A (e.g., at Thr288) and its substrates (e.g., histone H3 at Ser10, LATS2 at Ser83) are commonly used to assess target engagement and the cellular potency of Aurora A inhibitors. frontiersin.org, nih.gov, aacrjournals.org, nih.gov, researchgate.net Changes in the levels of these phosphorylated proteins can be detected by techniques like Western blotting or immunofluorescence microscopy. nih.gov, researchgate.net
Cell-based assays are crucial for correlating biochemical potency with cellular effects and for investigating the specificity of inhibitors in a complex cellular environment. frontiersin.org, nih.gov, nih.gov
Immunofluorescence for Mitotic Phenotypes (e.g., spindle morphology, centrosomes)
Immunofluorescence microscopy is a critical technique for visualizing cellular structures and proteins, allowing researchers to assess mitotic phenotypes following Aurora A inhibition. Studies have shown that inhibiting Aurora A can impair its localization at the mitotic spindle and induce cell division defects. sci-hub.ru The Aurora A kinase is known to regulate centrosome maturation and separation. oncotarget.com Therefore, treatment with Aurora kinase inhibitors is expected to induce abnormalities such as multi-nucleation and multi-centrosome formation, phenotypes that are readily observable through immunofluorescence by staining relevant cellular components like tubulin (for spindle morphology) and centrosomal markers. oncotarget.com
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is widely used to analyze the DNA content of cells and determine their distribution across different phases of the cell cycle. Treatment with Aurora A inhibitor-9 has been shown to affect cell cycle progression. sci-hub.ru Specifically, inhibition of Aurora A activity is known to lead to cell cycle arrest, often in the G2/M phase, as cells are unable to properly complete mitosis. jacobiopharma.com Analysis of DNA content using dyes like propidium (B1200493) iodide followed by flow cytometry allows for the quantification of cells in G1, S, and G2/M phases, thereby revealing the impact of this compound on cell cycle distribution. sci-hub.ru
High-Content Screening for Cellular Functions
While not explicitly detailed for this compound in the provided snippets under the term "high-content screening," the principles of this approach are inherent in studies that assess multiple cellular parameters simultaneously. High-content screening involves the automated analysis of cellular images to quantify various phenotypes within a cell population. Given that Aurora A inhibition affects multiple aspects of cell division, including spindle formation, centrosome integrity, and cell cycle progression, a high-content screening approach could integrate immunofluorescence-based analysis of mitotic structures with other markers of cellular health and function to provide a comprehensive profile of the inhibitor's effects. The observation of cell division defects and impaired protein localization sci-hub.ru, along with potential induction of multi-nucleation and multi-centrosomes oncotarget.com, are the types of cellular functions and phenotypes that would be assessed in a high-content screening context.
Genetic Approaches (e.g., RNA interference, CRISPR)
Genetic approaches are valuable for validating the specificity of Aurora A inhibitors and understanding the genetic context influencing sensitivity to inhibition. Studies have utilized genetic methods such as RNA interference (RNAi), for example, by knocking down Aurora A or Aurora B expression using shRNA, to study the specific functions of these kinases and compare them to pharmacological inhibition. oncotarget.com Furthermore, the use of inhibitor-resistant Aurora A mutants in rescue experiments helps confirm that the observed cellular phenotypes are directly due to the inhibition of Aurora A activity rather than off-target effects. sci-hub.ru Research also suggests a synthetic lethal relationship between Aurora A inhibition and the loss of the retinoblastoma (RB) gene, a concept often explored and validated using genetic tools like CRISPR/Cas9 to manipulate gene expression and assess cellular viability and response to inhibitors. jacobiopharma.com
Proteomic and Genomic Profiling in Response to Inhibition
Proteomic and genomic profiling techniques are employed to gain a deeper understanding of the molecular pathways affected by Aurora A inhibition. Kinome profiling, a type of proteomic analysis, can be used to assess the selectivity of this compound against a broad panel of kinases, confirming its primary target and identifying potential off-target interactions. sci-hub.ru Studies with other Aurora A inhibitors have shown that Aurora A inhibition can influence the expression and phosphorylation status of various proteins involved in different cellular pathways, such as the cGAS/STING/NF-κB pathway which affects PD-L1 expression. jci.org While specific genomic profiling data for this compound was not detailed, such studies would typically involve analyzing changes in gene expression (e.g., using RNA sequencing) or epigenetic modifications in response to treatment, providing insights into transcriptional and regulatory changes downstream of Aurora A inhibition. Research has indicated correlations between Aurora A inhibition and the expression of proteins like SQSTM1, highlighting the utility of proteomic analysis in this field. tandfonline.com
Future Directions in Academic Research on Aurora a Inhibitor 9
Elucidation of Non-Mitotic Functions of Aurora A and Inhibitor Impact
While Aurora A kinase is a well-established regulator of mitosis, emerging research highlights its multifaceted roles outside of cell division. nih.gov These non-mitotic functions are critical in various physiological and pathological processes. Further investigation into how Aurora A inhibitor-9 specifically modulates these activities is a key area for future research.
Aurora A is implicated in a variety of non-mitotic cellular processes, including:
DNA Damage Response: Aurora A participates in DNA repair and protects DNA forks during replication stress. tandfonline.comresearchgate.net
Cell Migration and Invasion: It can act as a direct activator of cell migration through interactions with proteins like PLD, FAK, and Src. biologists.comnih.gov
Transcriptional Regulation: Aurora A can function as a transcription factor, influencing the expression of genes involved in cancer development. nih.gov
Mitochondrial Dynamics and Metabolism: It plays a role in regulating mitochondrial function and ATP production. nih.govresearchgate.net
Cilia Disassembly: Aurora A is involved in the disassembly of primary cilia as cells enter the cell cycle. tandfonline.comresearchgate.net
The impact of Aurora A inhibitors on these non-mitotic functions is an area of active investigation. For instance, inhibiting Aurora A has been shown to affect the NFκB pathway, which is crucial for tumor initiation and progression. nih.gov Understanding how this compound specifically affects these pathways will provide a more comprehensive picture of its therapeutic potential and potential side effects.
Deeper Understanding of Kinase-Independent Roles of Aurora A
Recent studies have uncovered a surprising aspect of Aurora A biology: it possesses functions that are independent of its kinase activity. unige.chnih.gov This discovery opens up new avenues for research and therapeutic intervention. A key kinase-independent role for Aurora A is in the initiation of DNA replication. nih.govnih.gov It forms a complex with essential replisome components, and this function is not blocked by traditional catalytic inhibitors but can be disrupted by allosteric inhibitors. nih.govnih.gov
This kinase-independent function has significant implications for cancer therapy. The frequent overexpression of Aurora A in tumors may serve to dysregulate this replicative role, contributing to its oncogenic drive. nih.gov Allosteric inhibitors that disrupt this non-catalytic function could offer a novel therapeutic strategy, potentially in combination with other cancer treatments. nih.govnih.gov
Future research should focus on:
Identifying other potential kinase-independent functions of Aurora A.
Understanding the structural basis for these non-catalytic roles.
Investigating the impact of this compound on these kinase-independent activities.
Investigation of this compound in Specific Cellular Contexts (e.g., stemness)
The role of Aurora A extends to the regulation of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, maintenance, and resistance to therapy. aacrjournals.org Aurora A is often overexpressed in CSCs and is functionally linked to their tumorigenic capacity and chemoresistance. aacrjournals.orgfrontiersin.org
Inhibition of Aurora A has shown promise in targeting these CSC populations. For example:
In colorectal CSCs, silencing Aurora A inhibited growth, sensitized cells to chemotherapy, and compromised their ability to form tumors. aacrjournals.org
In epithelial ovarian cancer stem cells, an Aurora A inhibitor induced cell cycle arrest and inhibited cell proliferation by affecting the NFκB pathway. nih.gov
The Aurora A/YAP1 axis has been identified as a driver of stemness and drug resistance in colorectal cancer, and its inhibition can suppress stem-like properties. springernature.com
Future research on this compound in the context of stemness should aim to:
Determine the specific effects of the inhibitor on CSC populations in various cancer types.
Elucidate the molecular mechanisms by which this compound overcomes CSC-mediated chemoresistance.
Explore its potential to eliminate CSCs and prevent tumor recurrence. nih.gov
Development of Novel Research Probes with Enhanced Selectivity
A significant challenge in studying Aurora kinases is the high degree of sequence homology among the family members (Aurora A, B, and C), particularly in their ATP-binding pockets. acs.orgelifesciences.org This makes the development of highly selective inhibitors difficult. elifesciences.orgresearchgate.net While this compound is a potent dual inhibitor of Aurora A and B, the development of probes with even greater selectivity is crucial for dissecting the specific functions of each kinase. medchemexpress.com
Recent strategies to develop more selective probes include:
Fragment-based drug design: This approach has been used to develop inhibitors that target the unique TPX2 binding site on Aurora A, offering a non-ATP-competitive mechanism of inhibition. acs.org
Structure-guided design: Utilizing co-crystal structures of inhibitors bound to Aurora kinases allows for the rational design of compounds with improved selectivity. researchgate.netnih.gov
Virtual screening: Computational methods can be used to identify novel scaffolds for selective inhibitors. acs.org
The development of highly selective research probes for Aurora A will be instrumental in:
Precisely delineating the distinct biological roles of Aurora A versus Aurora B. nih.gov
Validating Aurora A as a therapeutic target with minimized off-target effects. jacobiopharma.com
Providing better tools for preclinical studies to guide clinical development. aacrjournals.org
Integrative Omics Approaches to Map Comprehensive Molecular Responses
To fully understand the cellular impact of this compound, a systems-level approach is necessary. Integrative "omics" technologies, such as proteomics, transcriptomics, and genomics, can provide a comprehensive map of the molecular changes induced by the inhibitor.
Recent studies have begun to employ these approaches:
Proteomics: Shotgun proteomics has been used to identify hundreds of Aurora A protein partners, revealing novel roles in processes like alternative splicing. nih.gov
Multi-omics analysis: Combining data from multiple omics platforms has been used to investigate the role of Aurora kinases in lung adenocarcinoma, identifying associations with genomic and epigenetic alterations. nih.gov Pan-cancer analyses using multi-omics data are also underway to understand the broader role of Aurora A in human cancers. frontiersin.orgresearchgate.net
Future research utilizing integrative omics should focus on:
Mapping the global changes in protein expression, phosphorylation, gene expression, and chromatin accessibility in response to this compound.
Identifying novel downstream targets and signaling pathways affected by the inhibitor.
Building predictive models of drug response based on the molecular profiles of different cancer cells.
Exploration of Epigenetic Modulation by Aurora A Inhibitors
The interplay between Aurora A and the epigenetic machinery is an emerging area of research with significant therapeutic implications. Aurora A can be regulated by epigenetic mechanisms, and in turn, its inhibition can modulate the epigenetic landscape of cells.
Key findings in this area include:
Histone Methylation: The N-terminal region of Aurora A can be methylated, which affects p53 stability and apoptosis. tandfonline.com
Histone Acetylation: The overexpression of Aurora A in some breast cancers is regulated by histone acetylation, and inhibitors can reduce these acetylation levels. plos.org
microRNA Regulation: Aurora A expression can be epigenetically silenced by microRNAs, such as miR-4715-3p, which can be suppressed by methylation in some cancers. nih.gov
Trained Immunity: Aurora A inhibition can impair the epigenetic reprogramming associated with trained immunity by affecting S-adenosylmethionine (SAM) metabolism and subsequent histone methylation. elifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.org
Future investigations should explore:
The specific epigenetic modifications induced by this compound.
The potential for combining this compound with other epigenetic drugs to achieve synergistic effects. nih.govbiorxiv.org
How the epigenetic context of a tumor might influence its sensitivity to Aurora A inhibition.
Q & A
Q. What experimental methodologies are recommended for assessing the inhibitory efficacy of Aurora A inhibitor-9 in vitro?
this compound's inhibitory activity is typically quantified using kinase activity assays with recombinant Aurora A kinase. Fluorescence-based assays (e.g., ADP-Glo™) measure ATP consumption, with IC50 values calculated via dose-response curves (e.g., IC50 = 0.093 µM for Aurora A) . Concurrent cell proliferation assays in cancer cell lines (e.g., glioblastoma or breast cancer models) validate anti-proliferative effects. Researchers should include positive controls (e.g., Alisertib) and account for kinase selectivity by testing against Aurora B and related kinases .
Q. What cellular models are most appropriate for studying this compound's mechanism of action?
Use cancer cell lines with Aurora A overexpression or dependency (e.g., HCT-116 colon carcinoma, MCF-7 breast cancer). Monitor mitotic defects (e.g., spindle assembly errors, polyploidy) via live-cell imaging or immunofluorescence staining (phospho-histone H3, α-tubulin). CRISPR/Cas9-engineered Aurora A knockout lines can serve as negative controls to confirm on-target effects .
Q. How should researchers validate this compound's target specificity in kinase profiling studies?
Employ broad-spectrum kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target activity. Combine biochemical assays with cellular thermal shift assays (CETSA) to confirm target engagement. Structural studies (e.g., co-crystallization) can elucidate binding modes to Aurora A's ATP-binding pocket .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported IC50 values for this compound across studies?
Variations in IC50 values often arise from differences in assay conditions (e.g., ATP concentration, buffer pH). Standardize protocols using the Journal of Biological Chemistry guidelines for kinase assays . Cross-validate results with orthogonal methods:
Q. How can this compound's dual inhibition of Aurora A and B kinases be leveraged in therapeutic contexts?
Dual inhibition may enhance efficacy in tumors with Aurora B-driven resistance but increases toxicity risks. Use isoform-specific phospho-antibodies (e.g., p-Aurora A Thr288, p-Aurora B Thr232) to distinguish effects in vivo. Preclinical studies in xenograft models should monitor mitotic arrest (Aurora B inhibition) versus aneuploidy (Aurora A inhibition) .
Q. What computational approaches improve the prediction of this compound's off-target interactions?
Molecular docking (e.g., AutoDock Vina) against kinase homology models identifies potential off-targets. Machine learning platforms (e.g., DeepKinase) analyze chemical similarity to known inhibitors. Validate predictions with kinome-wide siRNA screens or proteome-wide affinity pulldown assays .
Q. How should researchers design combination therapies involving this compound and DNA-damaging agents?
Synergy studies require factorial experimental designs (e.g., Chou-Talalay method) to calculate combination indices. Prioritize agents targeting complementary pathways (e.g., PARP inhibitors for BRCA-mutant models). Monitor mitotic catastrophe via flow cytometry (sub-G1 population) and γH2AX foci formation .
Data Analysis and Contradiction Management
Q. What statistical methods address conflicting anti-proliferative data in heterogeneous cancer cell panels?
Apply hierarchical clustering to group cell lines by sensitivity profiles. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant variances. For translational relevance, correlate inhibitor response with genomic biomarkers (e.g., AURKA copy number, TP53 status) via linear regression .
Q. How can single-cell RNA sequencing resolve heterogeneous responses to this compound in tumor populations?
Integrate scRNA-seq data with pseudotime analysis to map transcriptional states during mitotic arrest. Identify resistance-associated pathways (e.g., ABC transporter upregulation) and validate with functional assays (e.g., rhodamine-123 efflux). Cluster cells by AURKA expression levels to stratify responders .
Methodological Best Practices
Q. What in vivo pharmacokinetic parameters are critical for optimizing this compound dosing regimens?
Measure plasma half-life, bioavailability, and blood-brain barrier penetration in murine models. Use LC-MS/MS for quantification and PET imaging with radiolabeled inhibitor-9 to assess tumor distribution. Adjust dosing based on trough concentrations to maintain target coverage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
